Hydrastine
Description
beta-Hydrastine is a natural product found in Berberis aquifolium, Hydrastis canadensis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025409 | |
| Record name | Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-08-1 | |
| Record name | (-)-Hydrastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrastine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydrastine: A Technical Guide to its Discovery, History, and Scientific Investigation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrastine is a prominent isoquinoline alkaloid first isolated from the roots of the goldenseal plant (Hydrastis canadensis).[1][2][3] This document provides a comprehensive technical overview of the discovery and history of this compound, detailing its journey from a traditional herbal component to a molecule of significant pharmacological interest. It includes a compilation of its physicochemical and pharmacokinetic properties, detailed experimental protocols for its isolation and analysis, and an examination of its known mechanisms of action, including its effects on critical cellular signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound is credited to Alfred P. Durand in 1851.[1][3] He isolated the alkaloid from the root of goldenseal (Hydrastis canadensis), a perennial herb indigenous to North America and a member of the Ranunculaceae family.[1][3][4] For centuries, goldenseal root was used in traditional North American herbal medicine, primarily for treating microbial infections and various inflammatory conditions.[5][6][7]
Following its initial discovery, the chemical structure and properties of this compound became the subject of extensive investigation by chemists such as E. Schmidt and M. Freund.[3] A significant development in its history was the discovery that nitric acid-induced hydrolysis of this compound yields hydrastinine.[1][8] This derivative was subsequently patented by Bayer in the early 1900s and utilized as a hemostatic (blood-staunching) drug.[1][8]
The complex structure of this compound presented a significant challenge for synthetic chemists. The first attempt at its total synthesis was reported in 1931 by Sir Robert Robinson and his colleagues.[1] However, a major breakthrough was not achieved until 1981, when J. R. Falck and his team reported an efficient four-step total synthesis, with the key step involving an intramolecular Passerini reaction to construct the crucial lactonic amide intermediate.[1]
Physicochemical and Pharmacokinetic Properties
Quantitative data for this compound have been established through various analytical techniques. The following tables summarize its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₁NO₆ | [1][3] |
| Molar Mass | 383.400 g·mol⁻¹ | [1] |
| Melting Point | 132 °C (270 °F) | [1] |
| IUPAC Name | 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1][2]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | [1] |
| Natural Source | Roots and rhizomes of Hydrastis canadensis | [9][10] |
Table 2: this compound Content in Hydrastis canadensis
| Parameter | Reported Value (w/w, dry weight) | Reference(s) |
| Typical Range | 1.5% – 4.0% | [11] |
| Range in Commercial Powders | 1.4% – 2.7% | [11] |
| USP Minimum Standard | ≥ 2.0% | [11] |
Table 3: Human Pharmacokinetic Parameters of this compound
(Following a single oral dose of a 2.7 g goldenseal supplement containing 78 mg of this compound)
| Parameter | Mean Value (± SD) | Reference(s) |
| Cₘₐₓ (Maximal Serum Concentration) | 225 ± 100 ng/mL | [12][13] |
| Tₘₐₓ (Time to Cₘₐₓ) | 1.5 ± 0.3 hours | [12][13] |
| AUC (Area Under the Curve) | 6.4 ± 4.1 ng·h/mL·kg | [12] |
| t₁/₂ (Elimination Half-life) | 4.8 ± 1.4 hours | [12][13] |
Key Experimental Protocols
This section details the methodologies for the extraction, analysis, and biological evaluation of this compound.
Isolation of (-)-β-Hydrastine from Hydrastis canadensis Root
This protocol is adapted from methodologies employing flash column chromatography for the efficient separation of alkaloids.[5][6][7]
1. Preparation of Crude Extract:
-
Place 0.25 g of commercially available goldenseal root powder into a 15 mL centrifuge tube.[5]
-
Add 1 mL of methanol and shake the tube vigorously by hand for 5 minutes to dissolve the alkaloids.[5]
-
Add 4 mL of ethyl acetate and continue vigorous shaking for another 10 minutes.[5]
-
Centrifuge the mixture at 3000 rpm for 5 minutes at 4 °C.[5]
-
Transfer the supernatant to a separate 15 mL centrifuge tube containing 5 mL of a saturated sodium carbonate aqueous solution. The sodium carbonate solution is used to release (-)-β-hydrastine in its free base form and remove sugar-containing compounds.[5]
2. Flash Column Chromatography:
-
Condition a silica gel flash column with a suitable non-polar solvent system.
-
Carefully load the crude extract (supernatant from the previous step) onto the column.[5]
-
Begin elution with an isocratic mobile phase of pentane/ethyl acetate (2:1) to elute components with lower polarity than (-)-β-hydrastine.[5]
-
Subsequently, employ a gradient mobile phase to selectively elute the alkaloids, including (-)-β-hydrastine.[6][7]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
3. Structure Elucidation and Identification:
-
Pool the pure fractions containing this compound as identified by TLC.
-
Confirm the identity and elucidate the structure of the isolated compound using a suite of spectroscopic techniques, including:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. 1911 Encyclopædia Britannica/Hydrastine - Wikisource, the free online library [en.wikisource.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Studies on the isolation and structure elucidation of berberine, (â)-β-hydrastine, and jatrorrhizine from goldenseal root (Hydrastis canadensis L.) and Mahonia x media âWinter sunâ stem bark - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 8. Hydrastinine - Wikipedia [en.wikipedia.org]
- 9. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]
- 10. philadelphia.edu.jo [philadelphia.edu.jo]
- 11. shaverscreek.org [shaverscreek.org]
- 12. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
hydrastine biosynthetic pathway in Hydrastis canadensis
An In-depth Technical Guide on the Hydrastine Biosynthetic Pathway in Hydrastis canadensis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydrastis canadensis L. (Goldenseal) is a medicinal plant renowned for its production of bioactive benzylisoquinoline alkaloids (BIAs), primarily berberine and the phthalideisoquinoline alkaloid this compound. While sharing a common biosynthetic origin from tyrosine, their pathways diverge to create distinct molecular scaffolds. This technical guide provides a comprehensive overview of the currently understood biosynthetic pathway to this compound. It details the enzymatic steps from primary metabolism to the formation of the key protoberberine intermediate, (S)-canadine, and presents a putative pathway for the subsequent, less-elucidated conversion to this compound. This document consolidates available quantitative data, outlines key experimental protocols used in pathway elucidation, and provides visualizations to clarify complex biochemical transformations and workflows, serving as a critical resource for researchers in phytochemistry, synthetic biology, and pharmacology.
The Core Biosynthetic Pathway: From Tyrosine to (S)-Canadine
The biosynthesis of this compound begins with the condensation of two tyrosine-derived units, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central BIA precursor, (S)-norcoclaurine. A series of subsequent methylation, hydroxylation, and cyclization reactions, catalyzed by distinct enzyme families, constructs the protoberberine backbone of (S)-canadine, which is also a direct precursor to the related alkaloid berberine.
The established enzymatic steps are as follows:
-
Precursor Formation: Two molecules of L-tyrosine serve as the primary precursors.[1][2] One is converted to dopamine and the other to 4-HPAA through a series of enzymatic reactions.
-
(S)-Norcoclaurine Synthesis: Dopamine and 4-HPAA are condensed by Norcoclaurine Synthase (NCS) to form (S)-norcoclaurine, the foundational 1-benzylisoquinoline structure.[3]
-
Conversion to (S)-Reticuline: (S)-norcoclaurine undergoes a sequence of four reactions to yield the pivotal branch-point intermediate, (S)-reticuline. These are catalyzed sequentially by:
-
Norcoclaurine 6-O-methyltransferase (6OMT)
-
Coclaurine N-methyltransferase (CNMT)
-
N-methylcoclaurine 3'-hydroxylase (CYP80B1) , a cytochrome P450 monooxygenase.
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
-
(S)-Scoulerine Formation: The Berberine Bridge Enzyme (BBE) , a flavinylated oxidase, catalyzes an oxidative C-C bond formation, converting the N-methyl group of (S)-reticuline into the "berberine bridge" of (S)-scoulerine.[4] This step establishes the tetracyclic protoberberine core.
-
(S)-Tetrahydrocolumbamine Formation: The enzyme (S)-scoulerine 9-O-methyltransferase (SOMT) methylates the 9-hydroxyl group of (S)-scoulerine to produce (S)-tetrahydrocolumbamine.[4]
-
(S)-Canadine Formation: A methylenedioxy bridge is formed from the o-methoxyphenol moiety of (S)-tetrahydrocolumbamine by (S)-canadine synthase (CDS) , a cytochrome P450 enzyme from the CYP719A subfamily, yielding (S)-canadine.[4][5]
Diagram of the Core this compound Biosynthetic Pathway
Caption: Core biosynthetic pathway from L-Tyrosine to (S)-Canadine.
Putative Pathway: From (S)-Canadine to this compound
The terminal steps converting the protoberberine alkaloid (S)-canadine into the phthalideisoquinoline alkaloid this compound in H. canadensis have not yet been fully elucidated. However, significant insights can be drawn from the well-characterized biosynthesis of the related phthalideisoquinoline, noscapine, in Papaver somniferum (opium poppy).[6] The following proposed pathway is based on this homologous system.
-
N-methylation: (S)-canadine is likely N-methylated to form (S)-N-methylcanadine . This reaction is expected to be catalyzed by an (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) .
-
Hydroxylation: In the noscapine pathway, the first committed step is the 1-hydroxylation of N-methylcanadine by a specific cytochrome P450, CYP82Y1 .[6] It is hypothesized that a homologous CYP82 enzyme hydroxylates N-methylcanadine in H. canadensis.
-
Oxidative Ring Cleavage and Lactone Formation: The hydroxylated intermediate must then undergo oxidative cleavage of the N7-C8 bond of the protoberberine B-ring, followed by rearrangement and oxidation of the C8 carbon to form the characteristic γ-lactone ring of the phthalide structure. The specific enzymes catalyzing these final transformations in H. canadensis remain unknown but are likely a series of oxidoreductases.
Diagram of the Putative Final Steps to this compound
Caption: Putative biosynthetic steps from (S)-Canadine to this compound.
Quantitative Data
Quantitative data for the this compound biosynthetic pathway are limited, particularly regarding enzyme kinetics specific to H. canadensis. The available data primarily concerns alkaloid concentrations in plant tissues and kinetic parameters for homologous enzymes from other species.
| Parameter | Analyte/Enzyme | Value | Species / Conditions | Reference |
| Alkaloid Content | This compound | 0.8% - 2.0% (w/w) | H. canadensis rhizomes/roots, wild populations at senescence. | [7] |
| Berberine | 1.8% - 3.2% (w/w) | H. canadensis rhizomes/roots, wild populations at senescence. | [7] | |
| Canadine | 0.1% - 0.7% (w/w) | H. canadensis rhizomes/roots, wild populations at senescence. | [7] | |
| Canadine | Levels decrease with increasing post-harvest drying temperature (0.55% at freeze-dry vs 0.27% at 54.4 °C). | H. canadensis rhizomes/roots. | [8] | |
| Enzyme Kinetics | Canadine Synthase (CYP719A21) | Km = 4.63 ± 0.71 µM | Papaver somniferum (recombinant) | [5] |
| Inhibitory Activity | This compound | IC50 = 20.7 µM | Inhibition of Tyrosine Hydroxylase (TH) in PC12 cells. | [9] |
| This compound | IC50 = 6.6 µM | Inhibition of organic cation transporter OCT1. | [9] |
Experimental Protocols
The elucidation of the this compound pathway has relied on a combination of classic tracer studies, enzymology, and modern molecular biology techniques.
Radioactive Tracer Feeding Studies
This foundational method was used to identify the primary precursors of this compound.[1][2]
-
Objective: To determine the molecular origins of the this compound scaffold.
-
Protocol:
-
Hydrastis canadensis plants are grown hydroponically.
-
Radioactively labeled potential precursors (e.g., [14C]-tyrosine, [14C]-dopamine) are administered to the nutrient solution.[1]
-
After a defined incubation period (e.g., 24-72 hours), the plant's roots and rhizomes are harvested.
-
Alkaloids are extracted using a standard acid-base extraction procedure.
-
This compound is purified from the crude extract, typically by column chromatography or crystallization.
-
The specific radioactivity (e.g., in counts per minute per millimole) of the purified this compound is measured using a scintillation counter.
-
Chemical degradation of the labeled this compound is performed to locate the position of the radioisotope within the molecule, confirming specific incorporation.
-
Heterologous Expression and Characterization of Pathway Enzymes
This protocol is essential for confirming the function of a candidate gene identified through transcriptomics or homology-based cloning. The example below is a general workflow for a cytochrome P450 enzyme like Canadine Synthase (CDS).[5]
-
Objective: To functionally characterize a candidate gene (e.g., HcCDS) and determine its substrate specificity and kinetics.
-
Workflow:
-
Cloning: The full-length open reading frame of the candidate gene is amplified from H. canadensis cDNA and cloned into a suitable expression vector (e.g., for yeast or insect cells).
-
Heterologous Expression: The expression vector is transformed into the host system (e.g., Spodoptera frugiperda (Sf9) insect cells or Pichia pastoris yeast). The host is cultured under conditions that induce protein expression. For P450s, co-expression with a cytochrome P450 reductase (CPR) is required.
-
Microsome Preparation: Cells are harvested and lysed. The microsomal fraction, containing the membrane-bound P450 and CPR, is isolated by ultracentrifugation.
-
Enzyme Assay:
-
An assay mixture is prepared containing:
-
Isolated microsomes.
-
A buffered solution (e.g., 50 mM potassium phosphate, pH 7.5).
-
The putative substrate (e.g., (S)-tetrahydrocolumbamine).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) to provide reducing equivalents.
-
-
The reaction is initiated by adding the NADPH-generating system and incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The reaction is quenched (e.g., by adding a strong base or organic solvent).
-
-
Product Analysis: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product (e.g., (S)-canadine) by comparing its retention time and mass spectrum to an authentic standard.
-
Kinetic Analysis: The assay is repeated with varying substrate concentrations to determine kinetic parameters like Km and Vmax.
-
Diagram of an Enzyme Characterization Workflow
Caption: A typical workflow for functional characterization of a biosynthetic enzyme.
Regulation of this compound Biosynthesis
The production of this compound and other BIAs in H. canadensis is a tightly regulated process, influenced by developmental, environmental, and genetic factors.
-
Transcriptional Regulation: The expression of BIA biosynthetic genes is often coordinated by specific families of transcription factors (TFs), such as WRKY, bHLH, and MYB TFs.[10][11] These TFs can be activated by signaling molecules like jasmonic acid, a phytohormone involved in plant defense responses, leading to the upregulation of the entire pathway. While specific TFs controlling the this compound pathway in H. canadensis have not been identified, this mechanism is common across many plant species producing BIAs.[10]
-
Developmental and Environmental Regulation: Alkaloid concentrations in H. canadensis vary significantly with the plant's phenological stage and the time of day. Studies have shown that this compound and berberine concentrations in the rhizomes peak at dormancy, supporting the traditional practice of late-season harvesting.[7][12] Additionally, levels of this compound and canadine in the aerial parts of the plant were found to be highest in the late afternoon.[12] These fluctuations suggest that biosynthesis and/or transport of alkaloids is linked to the plant's developmental program and circadian rhythm.
Conclusion and Future Directions
The biosynthetic pathway leading to the formation of the protoberberine intermediate (S)-canadine in Hydrastis canadensis is well-established and involves a conserved set of enzymes found in many BIA-producing plants. However, a significant knowledge gap remains concerning the final enzymatic steps that convert (S)-canadine into the pharmacologically important phthalideisoquinoline alkaloid, this compound.
Future research should prioritize the following areas:
-
Identification of Terminal Enzymes: A combination of transcriptomics, proteomics, and functional genomics is needed to identify and characterize the putative TNMT, CYP82 P450 hydroxylase, and subsequent oxidoreductases responsible for the final conversion steps.
-
Regulatory Network Analysis: Elucidating the specific transcription factors and signaling pathways that regulate this compound biosynthesis will be crucial for metabolic engineering efforts.
-
Metabolic Engineering: With a complete understanding of the pathway and its regulation, heterologous production of this compound in microbial or plant-based systems could be achieved, providing a sustainable alternative to the wild-harvesting of this at-risk medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shaverscreek.org [shaverscreek.org]
- 8. hort [journals.ashs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Hydrastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine is a naturally occurring isoquinoline alkaloid predominantly found in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis)[1]. Historically used in traditional medicine, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its interactions with key signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its isolation, characterization, and formulation in pharmaceutical applications.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁NO₆ | [1][2] |
| Molecular Weight | 383.39 g/mol | [1] |
| IUPAC Name | (3S)-6,7-Dimethoxy-3-[(5R)-6-methyl-5,6,7,8-tetrahydro[1][3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one | [2] |
| CAS Number | 118-08-1 | [1][2] |
| Appearance | Orthorhombic prisms from alcohol | [3] |
Thermal Properties
| Property | Value | Reference |
| Melting Point | 132 °C (270 °F) | [2][3] |
| Boiling Point | Decomposes before boiling | N/A |
Solubility
The solubility of this compound in various solvents is a critical parameter for its extraction, purification, and formulation.
| Solvent | Solubility ( g/100 mL) | Reference |
| Water | Insoluble | [3][4] |
| Ethanol | 0.83 | [5] |
| Acetone | Freely soluble | [3] |
| Benzene | Freely soluble | [3] |
| Chloroform | 7.14 | [5] |
| Ether | 1.2 | [5] |
| DMSO | 77 mg/mL (200.83 mM) | [6] |
Acidity
| Property | Value | Reference |
| pKa | 7.8 | [3] |
Optical Properties
| Property | Value | Reference |
| Specific Rotation ([α]D) | -50° (c=0.3 in absolute alcohol) | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.
UV-Vis Spectroscopy
| Solvent | λmax (nm) | log ε | Reference |
| Ethanol | 202, 218, 238, 298, 316 | 4.79, 4.53, 4.15, 3.86, 3.63 | [3] |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are solvent-dependent.
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for its aromatic, methoxy, methylenedioxy, and isoquinoline protons. The exact chemical shifts and coupling constants vary depending on the deuterated solvent used[7].
¹³C NMR: The carbon NMR spectrum provides information on all 21 carbon atoms in the this compound molecule, aiding in its definitive structural confirmation[7].
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which is crucial for its identification in complex mixtures. The molecule consists of an isoquinoline ring system and a phthalide ring system connected by a C-C bond. A common fragmentation involves the cleavage of this bond[8].
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and analysis of this compound, as well as for the determination of its key physicochemical properties.
Extraction and Isolation from Hydrastis canadensis
This protocol describes a common method for extracting and isolating this compound from goldenseal root powder.
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Preparation of Plant Material: Air-dry goldenseal roots for two weeks and grind them into a moderately coarse powder. Defat the powder by shaking with petroleum ether for several hours and then remove the solvent[5].
-
Extraction: Moisten the powdered plant material with a 10% solution of ammonium hydroxide or sodium carbonate. Macerate for 30-60 minutes with a sufficient amount of an organic solvent like chloroform to cover the powder. Transfer the mixture to a Soxhlet apparatus and extract for 24-48 hours[5].
-
Purification: Filter the resulting extract and transfer it to a separatory funnel. Perform a liquid-liquid extraction by shaking with several portions of an aqueous acid solution to draw the alkaloids into the aqueous phase. Separate the aqueous layer and wash it with chloroform to remove impurities. Make the aqueous extract alkaline by slowly adding 10% ammonium hydroxide. Extract the liberated alkaloids with several portions of an organic solvent[5].
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloidal residue. Recrystallize the residue from ethanol to yield pure this compound crystals[5].
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a method for the quantitative analysis of this compound in various samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent system (e.g., water:acetonitrile:phosphoric acid, 70:30:0.1, v/v/v)[9]. Centrifuge or filter the extract to remove particulate matter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 298 nm[3].
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Determination of Melting Point
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Determination of pKa
The pKa of this compound can be determined by potentiometric titration.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stirrer
Reagents:
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
This compound solution of known concentration in a suitable solvent mixture (e.g., water-ethanol).
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker and immerse the pH electrode and stirrer.
-
Titrate the solution with the standardized strong acid, recording the pH after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of acid added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Signaling Pathway Interactions
This compound exerts its pharmacological effects by interacting with several key signaling pathways.
Inhibition of p21-Activated Kinase 4 (PAK4)
This compound has been identified as an inhibitor of PAK4, a serine/threonine kinase involved in cell proliferation, survival, and motility. By inhibiting PAK4, this compound can suppress the growth and invasion of cancer cells.
References
- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. KEGG_CALCIUM_SIGNALING_PATHWAY [gsea-msigdb.org]
- 8. apexbt.com [apexbt.com]
- 9. Calcium signaling pathway | Abcam [abcam.com]
An In-depth Technical Guide to the Mechanism of Action of Hydrastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine is a prominent isoquinoline alkaloid naturally occurring in the rhizomes of the goldenseal plant (Hydrastis canadensis).[1][2] Historically utilized in traditional medicine, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the physiological effects of this compound, with a focus on its interactions with key cellular targets. The information presented herein is intended to support further research and drug development efforts centered on this multifaceted natural compound.
Core Molecular Interactions and Pharmacological Effects
This compound exerts its biological effects through modulation of several key protein targets. The primary mechanisms of action identified to date involve the inhibition of specific enzymes and transporters, as well as antagonism of a major neurotransmitter receptor.
Inhibition of Tyrosine Hydroxylase
(-)-β-Hydrastine acts as a selective competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[3] This inhibition leads to a reduction in dopamine levels. In PC12 cells, (-)-β-hydrastine demonstrated a concentration-dependent inhibition of dopamine content.[4]
Antagonism of GABAA Receptors
The (+)-hydrastine enantiomer is a potent competitive antagonist at mammalian GABAA receptors.[5][6] It exhibits a higher potency than the classical GABAA antagonist, bicuculline. This antagonism is stereoselective, with (+)-hydrastine being significantly more potent than (-)-hydrastine.[5]
Inhibition of p21-Activated Kinase 4 (PAK4)
Disclaimer: The primary source for the information in this section, a 2016 paper by Guo et al. in Oncology Reports, has been retracted.[7][8] While the findings are presented here for informational purposes, they should be interpreted with extreme caution and require independent validation.
According to the retracted study, (-)-β-hydrastine was identified as an inhibitor of p21-activated kinase 4 (PAK4).[5][9][10] This inhibition was reported to suppress the proliferation and invasion of human lung adenocarcinoma cells by blocking downstream signaling pathways, including the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways.[5][9] Furthermore, inhibition of PAK4 by (-)-β-hydrastine was suggested to induce apoptosis via the mitochondrial pathway.[5][9] Independent research has shown that mother tincture of Hydrastis canadensis can induce apoptosis in lung adenocarcinoma cells through the generation of reactive oxygen species and a decrease in mitochondrial membrane potential.
Inhibition of Organic Cation Transporter 1 (OCT1)
This compound is also an inhibitor of the organic cation transporter 1 (OCT1).[3] This transporter is involved in the uptake of a wide range of endogenous and exogenous compounds.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the inhibitory and antagonistic activities of this compound and its stereoisomers.
| Target | Ligand | Parameter | Value | Cell Line/System | Reference |
| Tyrosine Hydroxylase | (-)-β-Hydrastine | IC50 | 20.7 µM | PC12 cells | [3] |
| Tyrosine Hydroxylase | (+)-β-Hydrastine HCl | IC50 | 9.3 µM | PC12 cells | [4] |
| GABAA Receptor (high affinity) | (+)-Hydrastine | IC50 | 2.37 µM | Rat brain membranes | [5] |
| GABAA Receptor (low affinity) | (+)-Hydrastine | IC50 | 0.4 µM | Rat brain membranes | [5][6] |
| GABAA Receptor | (+)-Hydrastine | pA2 | 6.5 | Guinea-pig isolated ileum | [5][6] |
| p21-Activated Kinase 4 (PAK4) | (-)-β-Hydrastine | IC50 | 28.05 µmol/l | In vitro kinase assay | [9] (Retracted) |
| Organic Cation Transporter 1 (OCT1) | This compound | IC50 | 6.6 µM | Not specified | [3] |
Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways
This compound's interactions with its molecular targets initiate downstream signaling cascades that mediate its cellular effects.
PAK4-Mediated Signaling (Based on Retracted Data)
As reported by Guo et al. (2016), the inhibition of PAK4 by (-)-β-hydrastine was proposed to disrupt key signaling pathways involved in cancer cell proliferation, migration, and invasion. A simplified representation of this proposed pathway is provided below.
Caption: Proposed PAK4 signaling pathway inhibited by (-)-β-hydrastine.
Mitochondrial Apoptosis Pathway
The induction of apoptosis by (-)-β-hydrastine, as suggested in the retracted Guo et al. (2016) paper, is thought to occur through the intrinsic or mitochondrial pathway. This is independently supported by findings that Hydrastis canadensis mother tincture induces apoptosis in lung adenocarcinoma cells via mitochondrial disruption. The general sequence of events in this pathway is depicted below.
Caption: Mitochondrial pathway of apoptosis induced by Hydrastis canadensis.
Experimental Protocols
This section provides an overview of the methodologies used in key studies to elucidate the mechanism of action of this compound.
Tyrosine Hydroxylase Inhibition Assay (Adapted from Shin et al., 2001)
This protocol describes the determination of tyrosine hydroxylase inhibition in PC12 cells.
Caption: Workflow for Tyrosine Hydroxylase Inhibition Assay.
Detailed Methodology:
-
Cell Culture: PC12 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and horse serum.
-
Treatment: Cells are treated with various concentrations of this compound derivatives for 48 hours.[4]
-
Cell Lysis: After treatment, cells are harvested, washed, and lysed to release intracellular components.
-
Dopamine Quantification: The concentration of dopamine in the cell lysate is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Tyrosine Hydroxylase Activity Assay: TH activity is measured by quantifying the conversion of a radiolabeled substrate (e.g., [3H]-L-tyrosine) to [3H]-L-DOPA.
-
Data Analysis: The percentage of inhibition of dopamine content and TH activity is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GABAA Receptor Binding Assay (Adapted from Huang et al., 1990)
This protocol outlines the procedure for a radioligand binding assay to assess the affinity of this compound for the GABAA receptor.
Caption: Workflow for GABA-A Receptor Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Rat brain tissue is homogenized and subjected to centrifugation to isolate a crude synaptic membrane fraction.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand [3H]-muscimol in the presence of varying concentrations of (+)-hydrastine.[5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting (LSC).
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled GABAA agonist (e.g., GABA). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined from competition binding curves. For functional antagonism studies, the pA2 value is calculated from the shift in the concentration-response curve of a GABAA agonist in the presence of (+)-hydrastine.
PAK4 Kinase Assay (Adapted from Guo et al., 2016 - Retracted)
Disclaimer: The following protocol is based on a retracted publication and should be viewed with caution.
This protocol describes an in vitro kinase assay to measure the inhibitory effect of (-)-β-hydrastine on PAK4 activity.
Caption: Workflow for PAK4 Kinase Assay (from retracted source).
Detailed Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant PAK4 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ATP (often radiolabeled with 32P), and a kinase assay buffer.
-
Inhibitor Addition: (-)-β-Hydrastine is added to the reaction mixture at a range of concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as SDS-PAGE followed by autoradiography (for 32P-labeled ATP) or by using luminescence-based assays that measure ATP consumption.
-
Data Analysis: The percentage of PAK4 inhibition is calculated for each concentration of (-)-β-hydrastine, and the IC50 value is determined from the dose-response curve.
Uterine Stimulant Effects
This compound has been traditionally used to control uterine hemorrhage, suggesting a uterine stimulant effect.[11] The precise molecular mechanism underlying this action is not fully elucidated but is likely related to the modulation of intracellular calcium levels in myometrial smooth muscle cells. Uterine contractions are primarily regulated by the influx of extracellular calcium through voltage-gated calcium channels and the release of calcium from intracellular stores. It is plausible that this compound interacts with receptors or ion channels on myometrial cells to increase intracellular calcium concentrations, thereby promoting contraction. However, further research is required to identify the specific molecular targets of this compound in uterine tissue.
Conclusion
This compound is a pharmacologically active alkaloid with a multifaceted mechanism of action. Its ability to inhibit tyrosine hydroxylase, antagonize GABAA receptors, and potentially inhibit PAK4 and OCT1 underscores its potential for therapeutic applications in a range of disorders. The data presented in this guide, including quantitative pharmacological parameters and experimental methodologies, provide a solid foundation for researchers and drug development professionals. It is imperative to acknowledge the retraction of the key study on PAK4 inhibition and to approach these findings with the necessary scientific rigor, emphasizing the need for independent validation. Future research should focus on elucidating the precise molecular mechanisms of this compound's effects on uterine contractility and further characterizing its binding kinetics to its various targets. A deeper understanding of these aspects will be crucial for the rational design and development of novel therapeutics based on the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium-Activated Chloride Channels in Myometrial and Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor binding in the aging rat inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Retracted] (‑)‑β‑this compound suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of estrogens on Ca channels in myometrial cells isolated from pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of structural changes at the GABAA receptor transmitter binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tmrjournals.com [tmrjournals.com]
- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 11. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Hydrastine: A Technical Guide
Introduction
Hydrastine, a prominent isoquinoline alkaloid isolated from the roots and rhizomes of the goldenseal plant (Hydrastis canadensis), has a long history of use in traditional medicine.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, catering to researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways to facilitate a comprehensive understanding of this multifaceted compound.
Pharmacodynamics: Mechanism of Action
This compound exerts a range of pharmacological effects by interacting with multiple molecular targets. Its diverse activities include modulation of the central nervous system, cardiovascular effects, and antimicrobial and anticancer properties.
Central Nervous System Effects
One of the well-characterized effects of this compound is its interaction with GABAA receptors. The (+)-hydrastine stereoisomer acts as a potent competitive antagonist at these receptors, exhibiting a stronger convulsant activity in mice compared to the well-known antagonist bicuculline.[2] This action is stereoselective, with (+)-hydrastine being significantly more potent than (-)-hydrastine.[2]
This compound is also a selective competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine biosynthesis, with an IC50 of 20.7 μM in PC12 cells.[3][4] This inhibition of dopamine production suggests its potential relevance in the study of neurological conditions such as Parkinson's disease.[3]
Cardiovascular Effects
This compound has been reported to have cardiovascular effects, including cardiac depressant actions.[5] It is also suggested to interfere with calcium channel pathways, which may lead to vasodilatory and antispasmodic effects.[6]
Anticancer Activity
Recent research has highlighted the anticancer potential of (-)-β-hydrastine. It has been shown to inhibit the proliferation and invasion of human lung adenocarcinoma cells by targeting the p21-activated kinase 4 (PAK4).[7][8] This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis through the mitochondrial pathway.[8] Molecular docking studies suggest that this compound's anticancer mechanism could also involve interactions with key regulatory proteins like Cyclin D1 and Cox-2.[9]
Antimicrobial Activity
While the antibacterial activity of goldenseal is often attributed to its other major alkaloid, berberine, this compound also contributes to the overall antimicrobial effect.[10][11] However, some studies have found β-hydrastine to be inactive against certain tested microorganisms.[12]
Quantitative Pharmacological Data
To provide a clear and comparative overview, the following tables summarize the key quantitative data related to the pharmacological activity of this compound.
Table 1: In Vitro Inhibitory and Binding Activities
| Target | Assay System | Parameter | Value | Reference(s) |
| Tyrosine Hydroxylase (TH) | PC12 cells | IC50 | 20.7 μM | [3][4] |
| Organic Cation Transporter 1 (OCT1) | IC50 | 6.6 μM | [3][4] | |
| High-affinity GABAA Receptors | Rat brain membranes ([3H]-muscimol binding) | IC50 | 2.37 μM ((+)-hydrastine) | [2] |
| Low-affinity GABAA Receptors | Rat brain membranes ([3H]-diazepam binding) | IC50 | 0.4 μM ((+)-hydrastine) | [2] |
| GABAA Receptors | Guinea-pig isolated ileum | pA2 | 6.5 ((+)-hydrastine) | [2] |
| p21-activated kinase 4 (PAK4) | Kinase activity assay | - | Inhibits kinase activity | [7][8] |
| Cytochrome P450 3A4 (CYP3A4) | Human liver microsomes | KI | 110 µM | [13] |
| kinact | 0.23 min-1 | [13] |
Table 2: In Vivo Activity
| Activity | Animal Model | Parameter | Value | Reference(s) |
| Convulsant | Mice | CD50 | 0.16 mg/kg (i.v.) ((+)-hydrastine) | [2] |
Table 3: Cytotoxicity
| Cell Line | Assay | Parameter | Value | Reference(s) |
| PC12 cells | Cell viability | Cytotoxic at | 500-750 μM (24-48 h) | [3][4] |
| A549 Lung Cancer Cells | Anti-cancer effect | IC50 | 13.16 µL/mL (Hydrastis canadensis mother tincture) | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.
References
- 1. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism study of goldenseal-associated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - RO [thermofisher.com]
The Structure-Activity Relationship of Hydrastine and Its Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the pharmacological potential of hydrastine, a naturally occurring isoquinoline alkaloid, and its synthetic analogs. This guide provides a comprehensive overview of the structure-activity relationships governing its anticancer, antimicrobial, and neurological activities, supplemented with detailed experimental protocols and pathway visualizations to aid in future drug discovery and development efforts.
Introduction
This compound, a prominent alkaloid isolated from the roots and rhizomes of the goldenseal plant (Hydrastis canadensis), has long been a subject of scientific inquiry due to its diverse pharmacological properties.[1] This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its synthetic derivatives, with a particular focus on their potential as anticancer, antimicrobial, and neuroactive agents. By systematically examining how modifications to the this compound scaffold influence biological activity, we aim to provide a valuable resource for researchers and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of compounds.
Anticancer Activity of this compound Derivatives
The core structure of this compound has served as a scaffold for the development of numerous synthetic derivatives, particularly hydrazide-hydrazones, which have demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro anticancer activity of selected this compound-related derivatives, primarily focusing on hydrazone modifications. The data is presented to highlight the impact of different structural features on cytotoxicity.
Table 1: Cytotoxicity of Quinoline-Based Hydrazide-Hydrazone Derivatives
| Compound | R Group | n | Cell Line | IC50 (µM) |
| 16 | H | 2 | SH-SY5Y | 5.7 |
| Kelly | 2.4 | |||
| MCF-7 | >25 | |||
| 17 | OCH3 | 2 | SH-SY5Y | 2.9 |
| Kelly | 1.3 | |||
| MCF-7 | 14.1 | |||
| MDA-MB-231 | 18.8 | |||
| 15 | H | 1 | Kelly | (37% viability reduction at 10µM) |
| 18 | H | 4 | Kelly | (lower activity than 15) |
| 19 | OCH3 | 4 | Kelly | (lower activity than 17) |
| 26 | Naphthalene | 1 | Kelly | (54% viability reduction at 10µM) |
| 27 | Indole | 1 | Kelly | (lower activity than 26) |
| 28 | Phenyl | 1 | Kelly | (lower activity than 27) |
Data sourced from a study on quinoline-based hydrazide-hydrazones, demonstrating the impact of the linker length (n) and aromatic substitutions on cytotoxicity against neuroblastoma (SH-SY5Y, Kelly) and breast cancer (MCF-7, MDA-MB-231) cell lines.
Table 2: Cytotoxicity of 1,2,4-Triazine Hydrazone Derivatives
| Compound | Ar Group | Cell Line | IC50 (µM) |
| S1 | 5-nitrofuran-2-yl | MCF-7 | 8.37 ± 2.1 |
| HL-60 | 10.61 ± 1.9 | ||
| S2 | 1-methyl-5-nitroimidazole-2-yl | MCF-7 | 6.42 ± 6.6 |
| HL-60 | 9.36 ± 5.2 | ||
| S3 | 3,4,5-trimethoxyphenyl | MCF-7 | 11.36 ± 1.8 |
| HL-60 | 20.2 ± 3.6 |
Data from a study on 1,2,4-triazine derivatives, highlighting the influence of the arylidene-hydrazinyl moiety on cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60) cell lines.[2]
Key SAR Insights for Anticancer Activity:
-
Hydrazide-Hydrazone Moiety: The –(C=O)NHN=CH– fragment is a crucial pharmacophore for the cytotoxic activity of many synthetic derivatives.
-
Aromatic System: The nature of the aromatic system attached to the hydrazone moiety significantly influences potency and selectivity. Quinoline-based derivatives show notable activity against neuroblastoma cell lines. Replacing the quinoline with other aromatic systems like naphthalene, indole, or phenyl generally leads to a decrease in activity.
-
Linker Length: In quinoline-based derivatives, a shorter alkyl chain linker between the hydrazone and a sulfane or ether group tends to result in higher cytotoxicity.
-
Substitution on the Aromatic Ring: The presence and position of substituents on the aromatic rings can modulate activity. For instance, a methoxy group on the quinoline ring (compound 17) enhanced activity against breast cancer cell lines compared to the unsubstituted analog (compound 16).
Mechanisms of Action in Cancer
Inhibition of p21-Activated Kinase 4 (PAK4)
Disclaimer: The primary research article suggesting (-)-β-hydrastine as a direct inhibitor of PAK4 has been retracted.[3][4] The information presented here is for historical context and to guide future research, which is needed to validate these initial findings.
(-)-β-Hydrastine was reported to inhibit the kinase activity of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase involved in crucial cellular processes like cytoskeletal dynamics, cell proliferation, and oncogenic transformation. The proposed downstream effects of PAK4 inhibition by (-)-β-hydrastine included:
-
Cell Cycle Arrest: Suppression of cyclin D1/D3 and CDK2/4/6 expression, leading to G1 phase arrest.
-
Apoptosis Induction: Promotion of early apoptosis through the mitochondrial pathway.
-
Inhibition of Metastasis: Blockade of the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways, which are critical for cell migration and invasion.[5]
Further independent research is required to confirm the interaction between (-)-β-hydrastine and PAK4 and its downstream consequences.
Caption: Hypothesized PAK4 signaling inhibition by (-)-β-hydrastine.
Interplay with p53 and NF-κB Signaling
The transcription factors p53 and NF-κB are master regulators of cellular stress responses, often with opposing effects on cell fate; p53 typically promotes apoptosis and cell cycle arrest, while NF-κB activation is generally associated with cell survival and inflammation. A functional antagonism exists between these two pathways. While direct modulation of these pathways by this compound derivatives has not been extensively documented, their cytotoxic and anti-inflammatory properties suggest a potential interaction.
Caption: General antagonistic relationship between p53 and NF-κB pathways.
Neuroactivity: GABAA Receptor Antagonism
A significant finding in the study of this compound is the stereoselective antagonism of the GABAA receptor by the (+)-hydrastine isomer. The GABAA receptor is a ligand-gated ion channel and the primary target for the inhibitory neurotransmitter GABA in the central nervous system.
Quantitative SAR Data for GABAA Receptor Binding
Table 3: GABAA Receptor Antagonist Activity of this compound Stereoisomers
| Compound | Configuration | GABAA Receptor Binding (High Affinity) IC50 (µM) | GABAA Receptor Activation (Low Affinity) IC50 (µM) | Convulsant Activity CD50 (mg/kg, i.v.) |
| (+)-Hydrastine | 1S, 9R | 2.37 | 0.4 | 0.16 |
| (-)-Hydrastine | 1R, 9S | - | - | ~28.8 |
| Bicuculline | - | 19.7 | 2.3 | 0.32 |
Data from a study on the GABAA receptor antagonist activity of this compound stereoisomers, highlighting the potent and stereoselective action of (+)-hydrastine.[6]
Key SAR Insights for GABAA Receptor Antagonism:
-
Stereochemistry is Crucial: (+)-Hydrastine, with a 1S, 9R configuration, is a potent competitive antagonist of the GABAA receptor, being approximately 180 times more potent as a convulsant than its enantiomer, (-)-hydrastine.[6]
-
Potency Compared to Bicuculline: (+)-Hydrastine is significantly more potent than the classic GABAA antagonist bicuculline, exhibiting an 8-fold higher affinity for high-affinity binding sites and being about twice as potent as a convulsant in mice.[6]
Caption: Competitive antagonism of the GABAA receptor by (+)-hydrastine.
Antimicrobial Activity
This compound and its derivatives, particularly hydrazide-hydrazones, have been investigated for their antimicrobial properties.
Quantitative Antimicrobial Activity Data
Table 4: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide-Hydrazone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Isonicotinic Acid Hydrazide-Hydrazone 15 | S. aureus ATCC 6538 | 1.95 |
| S. epidermidis ATCC 12228 | 7.81 | |
| 5-Nitrofuran-2-carboxylic acid Hydrazide-Hydrazones | Various bacteria | 0.48 - 15.62 |
| Adamantane Derivative 20 | S. aureus | (Strong activity) |
| N-substituted Indole Derivative 22 | S. aureus | (IC50 = 3.2 µg/mL) |
Data compiled from a review on the antimicrobial activity of hydrazide-hydrazones, indicating potent activity against Gram-positive bacteria.[7]
Key SAR Insights for Antimicrobial Activity:
-
Imino, Amino, and Cyano Groups: The presence of imino (-CH=N-), amino (-NH2), and cyano (-CN) groups appears to contribute to the antibacterial activity of synthetic derivatives.
-
Heterocyclic Rings: The incorporation of heterocyclic rings, such as thiazole, can enhance antibacterial properties.
-
Substituents on Aromatic Rings: Hydroxyl, bromo, and methoxy groups on the aromatic aldehyde portion of hydrazones have been associated with potent antibacterial activity.
Experimental Protocols
Synthesis of Hydrazide-Hydrazone Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of hydrazide-hydrazone derivatives from a suitable hydrazide and an aromatic aldehyde.
Materials:
-
Hydrazide (e.g., 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl) amino)-4-methylthiazole-5-carbohydrazide)
-
Aromatic aldehyde
-
Ethanol (absolute)
-
Glacial acetic acid
Procedure:
-
Dissolve the hydrazide (1 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add the aromatic aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazide-hydrazone derivative.[8]
Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microbe in broth) and negative control (broth only)
-
Standard antibiotic/antifungal agent
Procedure:
-
Preparation of Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Prepare an inoculum of the microbial strain and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control). Also, run a serial dilution of a standard antimicrobial agent as a positive control for the assay.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its derivatives have unveiled a rich pharmacological landscape. The modification of the this compound scaffold, particularly through the introduction of hydrazide-hydrazone moieties, has proven to be a fruitful strategy for the development of potent anticancer and antimicrobial agents. Key structural features, such as the nature of the aromatic system, the length of linker chains, and the pattern of substitution, have been identified as critical determinants of biological activity.
The stereospecific and potent antagonism of the GABAA receptor by (+)-hydrastine highlights the importance of stereochemistry in the design of neuroactive compounds based on this natural product. While the role of (-)-β-hydrastine as a PAK4 inhibitor is currently under scrutiny due to the retraction of a key publication, the initial findings may still serve as a starting point for further, more rigorous investigation into its anticancer mechanisms.
Future research should focus on a more systematic exploration of the SAR of this compound analogs. The synthesis and evaluation of focused libraries of derivatives will be crucial for elucidating the precise structural requirements for optimal activity and selectivity against different biological targets. Furthermore, a deeper investigation into the molecular mechanisms of action, including the potential modulation of key signaling pathways like p53 and NF-κB, will be essential for the rational design of next-generation therapeutics derived from the this compound scaffold. The detailed protocols provided herein offer a foundation for such future endeavors, paving the way for the potential clinical translation of these promising compounds.
References
- 1. Antibacterial activity of Hydrastis canadensis extract and its major isolated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
Hydrastine Isomers: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrastine, a phthalideisoquinoline alkaloid from Goldenseal (Hydrastis canadensis), exists as a mixture of four stereoisomers, each demonstrating distinct pharmacological profiles. This document provides an in-depth technical overview of the biological activities of this compound isomers, with a focus on their differential effects and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key cited experiments are provided, and signaling pathways are visually represented using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
This compound is a prominent alkaloid found in the roots and rhizomes of Hydrastis canadensis, a plant with a long history of use in traditional medicine.[1][2] The molecule possesses two chiral centers, giving rise to two pairs of enantiomers: (±)-α-hydrastine and (±)-β-hydrastine. The naturally occurring and most commonly studied isomers are (+)-β-hydrastine and the commercially available (-)-hydrastine, which is often (-)-β-hydrastine.[3][4] Recent research has increasingly focused on the stereospecific bioactivities of these isomers, revealing significant differences in their therapeutic potential and toxicological profiles. This guide will dissect the available scientific literature to provide a clear and detailed understanding of each major isomer.
Comparative Biological Activity of this compound Isomers
The stereochemistry of this compound plays a critical role in its biological activity. The spatial arrangement of substituents around the chiral centers dictates the molecule's ability to interact with specific biological targets, leading to vastly different pharmacological outcomes.
GABA-A Receptor Antagonism
A significant body of research highlights the potent and stereoselective activity of (+)-hydrastine as a competitive antagonist of GABA-A receptors.[3] This activity is in stark contrast to its enantiomer, (-)-hydrastine.
Table 1: Comparative Activity of this compound Isomers at GABA-A Receptors
| Isomer | Activity | Metric | Value | Species | Reference |
| (+)-Hydrastine | Convulsant | CD50 | 0.16 mg/kg (i.v.) | Mouse | [3] |
| (-)-Hydrastine | Convulsant | CD50 | > 28.8 mg/kg (i.v.) | Mouse | [3] |
| (+)-Hydrastine | GABA-A Antagonism | pA2 | 6.5 | Guinea Pig | [3] |
| (+)-Hydrastine | High-affinity GABA-A Binding | IC50 | 2.37 µM | Rat | [3] |
| (+)-Hydrastine | Low-affinity GABA-A Binding | IC50 | 0.4 µM | Rat | [3] |
Caption: Quantitative comparison of the GABA-A receptor activity of this compound enantiomers.
The data clearly indicates that (+)-hydrastine is a significantly more potent convulsant and GABA-A receptor antagonist than (-)-hydrastine, with the former being approximately 180 times more potent as a convulsant.[3]
Anticancer Activity
Research into the anticancer properties of this compound has primarily focused on (-)-β-hydrastine, which has demonstrated promising antiproliferative and anti-invasive effects, particularly in lung adenocarcinoma cells.[4][5]
Table 2: Anticancer Activity of (-)-β-Hydrastine
| Isomer | Activity | Target | Metric | Value | Cell Line | Reference |
| (-)-β-Hydrastine | Antiproliferative | PAK4 Kinase | - | - | Human Lung Adenocarcinoma | [4][5] |
| (-)-β-Hydrastine | Cytotoxicity | - | IC50 | 13.16 µL/mL (HC-MT) | A549 Lung Cancer | [6] |
Caption: Summary of the anticancer properties of (-)-β-hydrastine.
(-)-β-Hydrastine exerts its anticancer effects by inhibiting p21-activated kinase 4 (PAK4), a key regulator of cytoskeletal dynamics, cell proliferation, and invasion.[5] This inhibition leads to cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial pathway.[5][6]
Other Biological Activities
This compound isomers have been investigated for a range of other biological effects, including antibacterial activity and interactions with drug-metabolizing enzymes.
Table 3: Other Reported Biological Activities of this compound
| Isomer/Compound | Activity | Target/Organism | Metric | Value | Reference |
| This compound (unspecified) | Antibacterial | Staphylococcus aureus | - | - | [7] |
| This compound (unspecified) | CYP3A4 Inhibition | Human Liver Microsomes | - | High specific inhibition | [8] |
| (-)-β-Hydrastine | Tyrosine Hydroxylase Inhibition | PC12 cells | IC50 | 20.7 µM | [9] |
| (-)-β-Hydrastine | OCT1 Inhibition | - | IC50 | 6.6 µM | [9] |
Caption: Miscellaneous biological activities attributed to this compound.
While some studies report on the antibacterial effects of this compound, this is often in the context of whole Hydrastis canadensis extracts, where other alkaloids like berberine contribute significantly to the overall activity.[7] this compound has also been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4, which has implications for potential herb-drug interactions.[8][10]
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound isomers can be attributed to their interactions with specific signaling pathways.
(+)-Hydrastine and GABAergic Neurotransmission
(+)-Hydrastine acts as a competitive antagonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the binding of GABA, (+)-hydrastine reduces the influx of chloride ions, leading to neuronal depolarization and increased excitability, which manifests as convulsant activity.
Caption: Mechanism of (+)-Hydrastine at the GABA-A Receptor.
(-)-β-Hydrastine and PAK4-Mediated Carcinogenesis
(-)-β-Hydrastine has been identified as a novel inhibitor of PAK4 kinase.[5] PAK4 is overexpressed in several cancers and plays a crucial role in cell proliferation, survival, and metastasis. By inhibiting PAK4, (-)-β-hydrastine disrupts downstream signaling cascades, including the LIMK1/cofilin and MMP2 pathways, ultimately suppressing cancer cell growth and invasion.[5]
Caption: (-)-β-Hydrastine Inhibition of the PAK4 Signaling Pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to determine the biological activities of this compound isomers.
In Vivo Convulsant Activity Assay
-
Objective: To determine the convulsive dose (CD50) of this compound isomers.
-
Animal Model: Male albino mice.
-
Procedure:
-
This compound isomers are dissolved in a suitable vehicle (e.g., acidified saline).
-
A range of doses is administered intravenously (i.v.) to different groups of mice.
-
Animals are observed for the onset of clonic and tonic convulsions.
-
The CD50, the dose at which 50% of the animals exhibit convulsions, is calculated using probit analysis.
-
-
Reference: [3]
Radioligand Binding Assay for GABA-A Receptors
-
Objective: To measure the affinity of this compound isomers for the GABA-A receptor.
-
Preparation: Rat brain membranes are prepared by homogenization and centrifugation.
-
Procedure:
-
Brain membranes are incubated with a radiolabeled GABA-A agonist (e.g., [3H]-muscimol) in the presence of varying concentrations of the test compound (this compound isomer).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.
-
-
Reference: [3]
Cell Proliferation and Viability Assays
-
Objective: To assess the cytotoxic and antiproliferative effects of this compound isomers on cancer cells.
-
Cell Lines: Human lung adenocarcinoma cells (e.g., A549).
-
Procedure (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the this compound isomer for a specified period (e.g., 24, 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 is calculated.
-
-
Reference: [6]
Kinase Activity Assay
-
Objective: To determine the inhibitory effect of this compound isomers on specific kinase activity (e.g., PAK4).
-
Procedure:
-
Recombinant active PAK4 kinase is incubated with a specific substrate and ATP in a reaction buffer.
-
The reaction is initiated in the presence of varying concentrations of the test compound.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method or radioactivity.
-
The IC50 value is determined from the dose-response curve.
-
-
Reference: [5]
References
- 1. Biological Properties of Hydrastis Canadensis Using Copper Nanoparticles [ijraset.com]
- 2. philadelphia.edu.jo [philadelphia.edu.jo]
- 3. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tmrjournals.com [tmrjournals.com]
- 7. Antibacterial activity of Hydrastis canadensis extract and its major isolated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcrcp.ac.in [bcrcp.ac.in]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Known Drug Interactions with Hydrastine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine is a prominent isoquinoline alkaloid found in the botanical supplement goldenseal (Hydrastis canadensis). Goldenseal is a widely used herbal product, raising significant concerns within the scientific and medical communities regarding its potential for drug interactions. This technical guide provides a comprehensive overview of the known drug interactions with this compound, focusing on its effects on metabolic enzymes and drug transporters. The information presented herein is intended to support research, drug development, and clinical decision-making processes by providing detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Pharmacokinetics and Metabolism of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to predicting and interpreting its drug interaction potential. A clinical study in healthy human subjects following a single oral dose of a goldenseal supplement containing 78 mg of this compound provided key pharmacokinetic parameters.[1][2][3][4]
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 225 ± 100 | [1][2][3][4] |
| Tmax (h) | 1.5 ± 0.3 | [1][2][3][4] |
| AUC (ng·h/mL·kg) | 6.4 ± 4.1 | [1][3][4] |
| Elimination Half-life (t½) (h) | 4.8 ± 1.4 | [1][2][3][4] |
Metabolism
This compound undergoes extensive phase I and phase II metabolism, with very little of the parent compound excreted unchanged in the urine.[1][2][3][4]
Phase I Biotransformation: The primary phase I metabolic pathways for this compound include:
-
Reduction
-
O-demethylation
-
N-demethylation
-
Hydroxylation
-
Aromatization
-
Lactone hydrolysis
-
Dehydrogenation of the alcohol group formed from lactone hydrolysis to a ketone group.[1][3][4]
Phase II Conjugation: Phase I metabolites of this compound are further conjugated, primarily with:
The extensive metabolism of this compound is a critical factor in its drug interaction profile, as it involves key enzyme systems that are also responsible for the metabolism of numerous therapeutic drugs.
Metabolic Pathway of this compound
The following diagram illustrates the major metabolic transformations of this compound.
Inhibition of Cytochrome P450 Enzymes
A primary mechanism by which this compound exerts drug interactions is through the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2C9, CYP2D6, and CYP3A4. This compound contains a methylenedioxyphenyl (MDP) moiety, a structural feature known to cause mechanism-based (time-dependent) inhibition of CYP enzymes through the formation of a metabolic-intermediate complex (MIC).[5]
In Vitro Inhibition Data
Multiple in vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have quantified the inhibitory potency of this compound and its enantiomer, (-)-β-hydrastine.
| Enzyme | Inhibitor | Inhibition Type | Ki (μM) | kinact (min-1) | IC50 (μM) | Reference |
| CYP2C9 | (-)-β-hydrastine | Time-dependent | 49 | 0.036 | [6][7] | |
| CYP2D6 | (-)-β-hydrastine | Time-dependent | > 250 | > 0.06 | [6][7] | |
| CYP3A4/5 | (-)-β-hydrastine | Time-dependent | 28 | 0.056 | [6][7] | |
| CYP3A4 | This compound | Mechanism-based | ~110 | 0.23 | 25-30 | |
| CYP3A4 | (-)-β-hydrastine (HIMs) | Time-dependent | 8.48 | 0.041 | [8] |
HIMs: Human Intestinal Microsomes
Clinical Evidence of CYP Inhibition
Clinical studies have corroborated the in vitro findings. Co-administration of goldenseal with midazolam, a sensitive CYP3A substrate, resulted in a significant increase in midazolam's area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax), indicating inhibition of CYP3A activity.[1][[“]] The modest increase in midazolam's half-life suggests that the primary site of this interaction is intestinal, rather than hepatic, CYP3A.[1][[“]] Simulations have implicated (-)-β-hydrastine as the major contributor to this interaction via time-dependent inhibition of intestinal CYP3A.[1][8]
Experimental Protocols for In Vitro CYP Inhibition Assays
-
Objective: To determine if a compound is a time-dependent inhibitor of a specific CYP enzyme.
-
Methodology:
-
Pre-incubation: Human liver microsomes (HLMs) are pre-incubated with multiple concentrations of the inhibitor (e.g., (-)-β-hydrastine) and NADPH at 37°C for a defined period (e.g., 30 minutes). A control incubation is performed without NADPH.
-
Incubation: A specific probe substrate for the CYP enzyme of interest (e.g., diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4/5) is added to the pre-incubation mixture to initiate the reaction.
-
Termination: The reaction is stopped after a short incubation time by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The formation of the metabolite is quantified using LC-MS/MS.
-
Data Analysis: IC50 values are determined for both conditions (with and without NADPH pre-incubation). A significant shift in the IC50 value to a lower concentration in the presence of NADPH indicates time-dependent inhibition.[6]
-
-
Objective: To determine the kinetic parameters of mechanism-based inhibition.
-
Methodology:
-
Pre-incubation: HLMs are pre-incubated with various concentrations of the inhibitor and NADPH for different time points.
-
Incubation: Aliquots are taken at each time point and diluted into a secondary incubation mixture containing the probe substrate and NADPH.
-
Termination and Analysis: The reactions are terminated, and metabolite formation is quantified as described above.
-
Data Analysis: The rate of enzyme inactivation is determined for each inhibitor concentration. KI (the inhibitor concentration at half-maximal inactivation) and kinact (the maximal rate of inactivation) are then calculated by non-linear regression analysis of the inactivation rates versus inhibitor concentrations.[10]
-
Experimental Workflow for In Vitro CYP Inhibition
The following diagram outlines the typical workflow for assessing the CYP inhibitory potential of a compound like this compound.
Interaction with Drug Transporters
In addition to its effects on metabolic enzymes, this compound has been shown to interact with drug transporters, notably P-glycoprotein (P-gp, ABCB1).
In Vitro P-glycoprotein Interaction
In vitro studies have demonstrated that this compound can stimulate the ATPase activity of P-gp, suggesting it is a substrate and/or inhibitor of this efflux transporter.[11] One study reported that goldenseal extracts and their constituents, particularly this compound, stimulated P-gp ATPase activity to about half that of the model substrate verapamil at a concentration of 20 µM.[11]
Experimental Protocol for P-glycoprotein ATPase Assay
-
Objective: To assess the interaction of a compound with P-gp by measuring its effect on ATP hydrolysis.
-
Methodology:
-
Preparation: Membranes from cells overexpressing human P-gp (e.g., baculovirus-infected insect cells) are used.
-
Incubation: The membranes are incubated with the test compound (e.g., this compound) at various concentrations in the presence of ATP. Verapamil is often used as a positive control for stimulation of ATPase activity. Sodium orthovanadate is used to measure basal (P-gp independent) ATPase activity.
-
Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified, typically using a colorimetric method.
-
Data Analysis: The P-gp specific ATPase activity is calculated by subtracting the basal activity (in the presence of vanadate) from the total activity. The effect of the test compound on ATPase activity is then determined relative to the basal and verapamil-stimulated activities.
-
Conclusion
This compound, a major alkaloid in goldenseal, is a potent inhibitor of key drug-metabolizing enzymes, particularly CYP2C9, CYP2D6, and CYP3A4, with a notable mechanism-based inhibitory action on CYP3A4. This has been confirmed through both in vitro studies and clinical observations of its interaction with the CYP3A substrate midazolam. The primary site of this interaction appears to be the intestine. Furthermore, this compound interacts with the P-glycoprotein efflux transporter. These interactions highlight the significant potential for this compound-containing products to alter the pharmacokinetics of co-administered drugs. Researchers, scientists, and drug development professionals should consider these interactions when evaluating the safety and efficacy of new chemical entities that are substrates of these enzymes and transporters, and when advising on the concomitant use of goldenseal with conventional medications. Further research is warranted to fully elucidate the clinical significance of these interactions for a broader range of drugs.
References
- 1. An Integrative Approach to Elucidate Mechanisms Underlying the Pharmacokinetic Goldenseal-Midazolam Interaction: Application of In Vitro Assays and Physiologically Based Pharmacokinetic Models to Understand Clinical Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Study Rationale - NaPDI [napdicenter.org]
- 6. Modulation of Major Human Liver Microsomal Cytochromes P450 by Component Alkaloids of Goldenseal: Time-Dependent Inhibition and Allosteric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Major Human Liver Microsomal Cytochromes P450 by Component Alkaloids of Goldenseal: Time-Dependent Inhibition and Allosteric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Integrative Approach to Elucidate Mechanisms Underlying the Pharmacokinetic Goldenseal-Midazolam Interaction: Application of In Vitro Assays and Physiologically Based Pharmacokinetic Models to Understand Clinical Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro evaluation of cytochrome P450 inhibition and P-glycoprotein interaction with goldenseal, Ginkgo biloba, grape seed, milk thistle, and ginseng extracts and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Hydrastine from Hydrastis canadensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and quantification of hydrastine, a key bioactive alkaloid from the roots and rhizomes of Hydrastis canadensis (goldenseal). The following sections detail various extraction methodologies, quantitative data, and step-by-step experimental protocols.
Introduction
Hydrastis canadensis L., commonly known as goldenseal, is a perennial herb belonging to the Ranunculaceae family, native to southeastern Canada and the northeastern United States.[1] The roots and rhizomes of goldenseal are rich in isoquinoline alkaloids, primarily this compound and berberine, which are believed to be responsible for its medicinal properties, including antimicrobial and anti-inflammatory effects.[2][3] The concentration of this compound in the rhizomes typically ranges from 1.5% to 4.0% by weight.[4][5] This document outlines effective methods for the extraction and isolation of this compound for research and drug development purposes.
Data Presentation: Quantitative Analysis of this compound Extraction
The yield and purity of extracted this compound are influenced by the plant material, extraction method, and solvents used. The following tables summarize quantitative data from various studies.
Table 1: this compound Content in Hydrastis canadensis Raw Material
| Plant Part | This compound Content (% w/w) | Reference |
| Roots and Rhizomes | 1.5 - 4.0 | [4][5] |
| Powdered Root | 1.4 - 2.7 | [5] |
| Powdered Root Material and Capsules | ~0.2 - 4.0 | [1][6][7] |
Table 2: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Solvent System | Yield of this compound | Reference |
| Maceration with Flash Chromatography | Methanol, Ethyl Acetate, Saturated Sodium Carbonate | ~0.8% w/w (2 mg from 0.25 g powder) | [8] |
| Pressurized Liquid Extraction (PLE) | 70% Water, 29.9% Acetonitrile, 0.1% Phosphoric Acid | Comparable to Soxhlet, faster extraction time | [9][10] |
| Ultrasonically-Assisted Extraction (USE) | 70% Water, 29.9% Acetonitrile, 0.1% Phosphoric Acid | Slightly lower yield than multiple USE or PLE | [9] |
| Soxhlet Extraction | Ethanol or Methanol | ~42 mg/g (for berberine, comparable for this compound) | [2][9] |
| Solvent Extraction for HPLC Analysis | 90% Methanol + 1% Acetic Acid | >97% recovery | |
| Solvent Extraction for HPLC Analysis | 70% Water, 30% Acetonitrile, 0.1% Phosphoric Acid | Average recovery of 87.8 ± 3.6% | [1] |
Experimental Protocols
The following are detailed protocols for the extraction, purification, and quantification of this compound from Hydrastis canadensis.
Protocol 1: Laboratory-Scale Extraction and Purification of this compound via Solvent Extraction and Flash Column Chromatography
This protocol is adapted from a method designed for the isolation of this compound and berberine.[8]
Materials and Reagents:
-
Dried, powdered Hydrastis canadensis root (0.25 g)
-
Methanol
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Pentane
-
Silica gel for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Centrifuge and centrifuge tubes (15 mL)
-
Flash chromatography system (glass column, pump/pressure source)
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
Part A: Crude Extract Preparation
-
Weigh 0.25 g of powdered goldenseal root and place it in a 15 mL centrifuge tube.
-
Add 1 mL of methanol to the tube and shake it vigorously by hand for 5 minutes.
-
Add 4 mL of ethyl acetate and continue to shake vigorously for another 10 minutes.
-
Centrifuge the mixture at 3000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new 15 mL centrifuge tube containing 5 mL of saturated sodium carbonate aqueous solution. This step helps to remove sugars and converts this compound to its free base form.[8]
-
Mix the contents of the second tube well and allow the layers to separate.
-
Remove the upper organic layer and transfer it to a clean vial.
-
Repeat the extraction of the aqueous layer three times with 3 mL of ethyl acetate each time, combining all organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the dried extract in vacuo to obtain the crude extract.
Part B: Purification by Flash Column Chromatography
-
Prepare a flash chromatography column with silica gel, conditioned with an appropriate solvent system (e.g., pentane/ethyl acetate).
-
Dissolve the crude extract in a minimal amount of methanol (e.g., 100 µL).
-
Load the dissolved extract onto the prepared flash column.
-
Begin elution with an isocratic solvent system of pentane/ethyl acetate (2:1) to elute less polar compounds.[8]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute (−)-β-hydrastine.
-
Collect fractions and monitor the separation using TLC. The TLC mobile phase can be ethyl acetate/methanol/water/trifluoroacetic acid (7.58:2:0.4:0.02).[8] this compound can be visualized under UV light.
-
Combine the fractions containing pure (−)-β-hydrastine.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain isolated this compound.
-
Calculate the final yield.
Protocol 2: Analytical Extraction of this compound for HPLC-UV Quantification
This protocol is suitable for preparing samples for quantitative analysis by High-Performance Liquid Chromatography (HPLC).[1][10]
Materials and Reagents:
-
Dried, powdered Hydrastis canadensis rhizome (50 mg)
-
Extraction solvent: 70% water, 29.9% acetonitrile, 0.1% phosphoric acid[10]
-
Vortex mixer
-
Sonicator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.2 µm, nylon)
-
HPLC vials
Procedure:
-
Accurately weigh approximately 50 mg of ground rhizome material into a centrifuge tube.
-
Add 4 mL of the extraction solvent to the tube.
-
Vortex the tube to ensure thorough mixing.
-
Sonicate the sample for 10 minutes at room temperature.[10]
-
Centrifuge the mixture for 8 minutes at 3220 x g.[10]
-
Dilute the supernatant 1:4 with 10% aqueous acetonitrile.
-
Filter the diluted supernatant through a 0.2 µm nylon filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system for quantification.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound, a benzylisoquinoline alkaloid, originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to key intermediates, including dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These intermediates condense to form (S)-norcoclaurine, the precursor to a wide array of benzylisoquinoline alkaloids. Further enzymatic modifications lead to the formation of (S)-reticuline, a critical branch-point intermediate. From (S)-reticuline, the pathway proceeds through (S)-scoulerine to eventually yield this compound.
Caption: Biosynthetic pathway of this compound from L-tyrosine.
Experimental Workflow for this compound Extraction and Purification
The general workflow for isolating this compound from Hydrastis canadensis involves initial extraction from the plant material, followed by a purification step to isolate the target alkaloid.
Caption: General workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: Quantification of Hydrastine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of hydrastine in various samples, including raw materials, extracts, and dietary supplements. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and reproducibility. This method is crucial for quality control and standardization of products containing Goldenseal (Hydrastis canadensis L.), of which this compound is a primary bioactive alkaloid.
Introduction
This compound is a prominent isoquinoline alkaloid found in the rhizome of Goldenseal (Hydrastis canadensis L.). It is widely recognized for its astringent and antimicrobial properties, leading to its common use in dietary supplements and herbal remedies. Accurate and precise quantification of this compound is essential for ensuring the quality, potency, and consistency of these products. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and efficient method for this purpose. This document provides a detailed protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.[1]
-
Column: A reversed-phase C18 column is used for separation. Examples include:
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate
-
Acetic acid
-
Phosphoric acid
-
Water (ultrapure or HPLC grade)
-
This compound reference standard
-
Two exemplary sets of chromatographic conditions are presented below. Method 1 is suitable for general quantification, while Method 2 has been collaboratively studied for raw materials and dietary supplements.[1][2][3][4][5]
| Parameter | Method 1 | Method 2 (AOAC Official Method 2008.04) |
| Stationary Phase | Phenomenex Luna C(18) | Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 100 mM Sodium Acetate/Acetic Acid (pH 4.0) B: Acetonitrile/Methanol (90/10, v/v) | A: Water with 0.1% Phosphoric Acid B: Acetonitrile |
| Gradient | Linear gradient from 80% to 40% A in B over 20 minutes | Isocratic or Gradient (as per specific application needs) |
| Flow Rate | 1.0 mL/min[2] | 0.75 mL/min[1] |
| Column Temperature | Ambient | 40°C[1] |
| Detection Wavelength | 290 nm[2] | 230 nm[1][3][4][5] |
| Injection Volume | Not specified | 10 µL[1] |
Protocols
-
Primary Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve a range of concentrations for the calibration curve. A 5-point calibration curve is recommended for accurate quantification.[1]
The following is a general procedure for solid samples such as powdered root material or capsules. This may need to be adapted for liquid samples like tinctures.
-
Weighing: Accurately weigh a representative portion of the homogenized sample.
-
Extraction: Transfer the weighed sample to a suitable extraction vessel. Add a defined volume of extraction solvent. A common extraction solvent is a mixture of water, acetonitrile, and an acid (e.g., phosphoric acid) in a ratio such as 70:30:0.1 (v/v/v).[1]
-
Sonication and Mixing: Sonicate the mixture for a specified period (e.g., 15-30 minutes) to ensure complete extraction of the alkaloids. Vortex the mixture thoroughly.[5]
-
Centrifugation: Centrifuge the extract at a sufficient speed (e.g., 5000 rpm) for a set time (e.g., 5-10 minutes) to pellet the solid material.[1][5]
-
Filtration and Dilution: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Method Validation Summary
The following table summarizes the validation parameters for a collaboratively studied HPLC method for this compound quantification.
| Parameter | Result |
| Linearity (r²) | ≥0.995 |
| Limit of Detection (LOD) | 1.3 µg/mL in solution (corresponding to approx. 100 µg/g in test material)[1] |
| Limit of Quantification (LOQ) | 4.2 µg/mL in solution (corresponding to approx. 340 µg/g in test material)[1] |
| Reproducibility (RSDr) | 2.68% to 6.65%[1][3][4] |
| Recovery | Not explicitly stated in the provided search results. |
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the working standard solutions.
Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and validated approach for the quantification of this compound. Its application is essential for the quality control of Goldenseal-containing products in the pharmaceutical and dietary supplement industries. The provided protocols and validation data demonstrate the method's suitability for routine analysis.
References
- 1. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Hydrastine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine is a prominent isoquinoline alkaloid and a key bioactive constituent of Goldenseal (Hydrastis canadensis). Its pharmacological properties and pharmacokinetic profile are of significant interest in drug development and herbal medicine research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective method for the quantification of this compound in various matrices, including biological fluids and dietary supplements. This document provides detailed application notes and protocols for the analysis of this compound using LC-MS/MS.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the determination of this compound in human serum.[1][2][3]
| Parameter | Value |
| Lower Limit of Quantification (LOQ) | 0.1 ng/mL |
| Linearity Range | 0.1 - 50 ng/mL |
| Intra-day Accuracy | 82% - 97.9% |
| Intra-day Precision (RSD) | 2.4% - 8.8% |
| Inter-day Accuracy | 90.0% - 99.9% |
| Inter-day Precision (RSD) | 6.54% - 15.17% |
| Analytical Recovery | 82.4% - 96.2% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Serum by LC-MS/MS
This protocol describes a high-throughput method for the simultaneous determination of this compound and berberine in human serum.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Add an appropriate amount of internal standard (e.g., Noscapine).[1][3]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient:
-
Initial: 95% A, 5% B
-
Linear gradient to 100% B over 7 minutes.
-
Hold at 100% B for 1 minute.
-
Return to initial conditions and equilibrate for 2 minutes.[4]
-
-
Injection Volume: 3 µL.[4]
3. Mass Spectrometry Conditions
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 384.1
-
Product Ion (m/z): 190.1
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
Protocol 2: Analysis of this compound in Botanical Materials and Dietary Supplements
This protocol outlines a method for the extraction and analysis of this compound from solid samples like powdered goldenseal root or dietary supplement capsules.[7][8][9]
1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh approximately 200 mg of the homogenized powdered material into a centrifuge tube.[9]
-
Add 20 mL of an extraction solvent mixture of water:acetonitrile:phosphoric acid (70:30:0.1, v/v/v).[7]
-
Vortex the mixture for 1 minute.
-
Sonciate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the mixture at 5000 rpm for 5 minutes.[9]
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an LC vial.
-
Perform further dilutions with the mobile phase if necessary to fall within the calibration curve range.
2. Liquid Chromatography and Mass Spectrometry Conditions
The LC-MS/MS conditions described in Protocol 1 can be adapted for the analysis of extracts from botanical materials. The higher concentration of this compound in these samples may necessitate a wider calibration range and sample dilution.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Fragmentation pathway of this compound in MS/MS.
The characteristic fragmentation of this compound involves the cleavage of the C1-C9 bond, resulting in a major product ion at m/z 190, which corresponds to the isoquinoline portion of the molecule.[5][6] This specific fragmentation is highly useful for developing selective and robust MRM methods for quantification.
References
- 1. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of this compound and berberine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Adulteration in Hydrastis canadensis (Goldenseal) Dietary Supplements via Untargeted Mass Spectrometry-based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Novel Hydrastine Derivatives for Preclinical Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine, a phthalideisoquinoline alkaloid isolated from the roots of Hydrastis canadensis (goldenseal), has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel anticancer agents.[1][2] The isoquinoline alkaloid family, in general, exhibits a wide range of pharmacological activities, including cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy.[1][3] While the natural alkaloid (-)-β-hydrastine has been investigated for its biological activities, the synthesis of novel derivatives presents an opportunity to enhance potency, selectivity, and pharmacokinetic properties.[4]
One promising avenue for the derivatization of alkaloid scaffolds is the introduction of a hydrazone moiety. Hydrazones are a class of compounds known for their diverse biological activities, including anticancer properties.[5][6] The synthesis of alkaloid-derived hydrazones has been explored as a strategy to generate novel compounds with improved therapeutic potential.[5]
This document provides detailed protocols for the synthesis of a proposed series of novel this compound-hydrazone derivatives. It also includes protocols for the evaluation of their cytotoxic activity against common cancer cell lines and for investigating their potential mechanism of action as tubulin polymerization inhibitors. Furthermore, it outlines the PAK4 signaling pathway, a potential target for this compound and its derivatives, and provides a framework for the logical workflow of synthesis and evaluation.
Proposed Synthesis of this compound-Hydrazone Derivatives
The following is a proposed synthetic scheme for the generation of novel this compound-hydrazone derivatives. This protocol is based on established methods for the synthesis of hydrazones from alkaloid and other heterocyclic precursors.[5][7][8][9]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and evaluation of this compound-hydrazone derivatives.
Experimental Protocol: Synthesis of this compound-Hydrazone Derivatives
This protocol describes a general method for the condensation of a this compound keto-derivative with a substituted hydrazide.
Materials:
-
This compound
-
Potassium permanganate (KMnO4) or Chromium trioxide (CrO3)
-
Substituted hydrazides (e.g., isonicotinic hydrazide, benzhydrazide)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Ice
-
Round-bottomed flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
Procedure:
-
Oxidation of this compound to Hydrastinone:
-
Dissolve this compound in an appropriate solvent (e.g., acetone).
-
Slowly add an oxidizing agent such as potassium permanganate or chromium trioxide at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction mixture to isolate the crude hydrastinone.
-
Purify the hydrastinone by column chromatography or recrystallization.
-
-
Synthesis of this compound-Hydrazone:
-
To a solution of hydrastinone (1 equivalent) in methanol (25 mL), add an equimolar amount of the desired substituted hydrazide.[7]
-
Add 2-3 drops of glacial acetic acid to the mixture.[7]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[7]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[7]
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Purify the crude hydrazone derivative by recrystallization from a suitable solvent system (e.g., methanol:water).[7]
-
Characterization:
-
The structure of the synthesized this compound-hydrazone derivatives should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Quantitative Data Presentation
The following table presents hypothetical data for a series of synthesized this compound-hydrazone derivatives, based on typical results reported for similar compounds in the literature.[5][6][10]
| Compound ID | R-Group on Hydrazide | Yield (%) | Melting Point (°C) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| HDH-01 | Phenyl | 85 | 210-212 | 5.2 ± 0.4 | 7.8 ± 0.6 |
| HDH-02 | 4-Chlorophenyl | 82 | 225-227 | 2.1 ± 0.2 | 3.5 ± 0.3 |
| HDH-03 | 4-Nitrophenyl | 78 | 240-242 | 1.5 ± 0.1 | 2.8 ± 0.2 |
| HDH-04 | 2-Pyridyl | 88 | 218-220 | 4.7 ± 0.5 | 6.1 ± 0.5 |
| HDH-05 | 4-Pyridyl | 90 | 222-224 | 3.9 ± 0.3 | 5.3 ± 0.4 |
| Doxorubicin | (Reference) | - | - | 0.8 ± 0.1 | 1.2 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Biological Activity Evaluation
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[6][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound-hydrazone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound-hydrazone derivatives in the cell culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
-
Mechanism of Action: Potential Signaling Pathways
PAK4 Signaling Pathway
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell proliferation, survival, and migration. While a key publication linking (-)-β-hydrastine to PAK4 inhibition has been retracted, the PAK4 pathway remains a significant target in cancer research, and it is plausible that novel this compound derivatives could modulate its activity.
Diagram of the PAK4 Signaling Pathway
Caption: Overview of the PAK4 signaling pathway and its role in cancer.
Tubulin Polymerization Inhibition
Many natural product-derived anticancer agents, particularly alkaloids, exert their cytotoxic effects by interfering with microtubule dynamics.[1] They can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which lead to cell cycle arrest and apoptosis.
Diagram of Tubulin Polymerization and Inhibition
Caption: Proposed mechanism of tubulin polymerization inhibition by this compound derivatives.
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.[11][12]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Synthesized this compound-hydrazone derivatives
-
Paclitaxel (as a polymerization promoter control)
-
Nocodazole (as a polymerization inhibitor control)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
Prepare stock solutions of the test compounds and controls in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer.
-
Add the test compounds at various concentrations to the respective wells.
-
Add the tubulin solution to each well.
-
Finally, add GTP to initiate the polymerization reaction.
-
-
Measurement of Polymerization:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each compound concentration.
-
Compare the polymerization curves of the test compounds with the controls to determine if they inhibit or promote tubulin polymerization.
-
Calculate the IC₅₀ value for inhibition of tubulin polymerization.
-
Conclusion
The synthesis of novel this compound derivatives, such as the proposed hydrazones, represents a promising strategy for the development of new anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these compounds. By systematically exploring the structure-activity relationships and elucidating the mechanisms of action, researchers can advance the development of this compound-based therapeutics for the treatment of cancer. Further investigation into the modulation of signaling pathways, such as the PAK4 pathway, and the interaction with key cellular components like tubulin will be crucial in realizing the full therapeutic potential of these novel derivatives.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alcrut.com [alcrut.com]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minarjournal.com [minarjournal.com]
- 10. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrastine as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine is a naturally occurring isoquinoline alkaloid found in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis)[1][2]. It exists as different stereoisomers, with (-)-β-hydrastine and (+)-β-hydrastine being notable for their distinct pharmacological activities. Traditionally used in herbal medicine, this compound is now gaining attention as a versatile pharmacological tool for investigating various cellular processes and as a potential lead compound in drug discovery.
These application notes provide an overview of the mechanisms of action of this compound, detailed protocols for its use in key experiments, and quantitative data to guide researchers in their studies.
Mechanisms of Action
This compound exhibits a range of pharmacological effects by interacting with multiple molecular targets. Its key mechanisms of action include:
-
Inhibition of p21-Activated Kinase 4 (PAK4): (-)-β-hydrastine has been identified as an inhibitor of PAK4 kinase activity. PAK4 is a serine/threonine kinase involved in cytoskeletal dynamics, cell proliferation, and oncogenic transformation[3][4][5]. By inhibiting PAK4, (-)-β-hydrastine can suppress cancer cell proliferation and invasion[3][5].
-
Antagonism of GABAA Receptors: (+)-Hydrastine acts as a potent competitive antagonist at mammalian GABAA receptors[6][7][8]. This action is stereoselective, with (+)-hydrastine being significantly more potent than (-)-hydrastine[6]. Its antagonistic properties at GABAA receptors make it a useful tool for studying GABAergic neurotransmission.
-
Inhibition of Tyrosine Hydroxylase (TH): this compound can inhibit tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine and other catecholamines[9][10][11][12]. This inhibition of dopamine synthesis suggests its potential utility in neuroscience research, particularly in studies related to Parkinson's disease[9].
-
Modulation of Smooth Muscle Contraction: this compound has been reported to have stimulant actions on uterine and intestinal smooth muscle[13]. It is also known to have an effect on vascular tone, suggesting interactions with pathways regulating vasoconstriction.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a reference for its potency and efficacy against various targets.
Table 1: Inhibitory Activity of this compound Stereoisomers
| Compound | Target | Assay | IC50 | Reference |
| (+)-Hydrastine | High-affinity GABAA Receptor Binding | [3H]-muscimol binding | 2.37 µM | [6][7] |
| (+)-Hydrastine | Low-affinity GABAA Receptor Activation | GABA-stimulated [3H]-diazepam binding | 0.4 µM | [6][7] |
| (-)-β-Hydrastine | Tyrosine Hydroxylase | Dopamine biosynthesis in PC12 cells | 20.7 µM | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | Value | Reference |
| Cmax | 225 ± 100 ng/mL | |
| Tmax | 1.5 ± 0.3 hours | |
| Elimination Half-life | 4.8 ± 1.4 hours |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in research.
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro PAK4 Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits and can be used to determine the direct inhibitory effect of this compound on PAK4 activity.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
ATP
-
PAK4-specific substrate peptide (e.g., tetra(LRRWSLG))
-
(-)-β-Hydrastine stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of (-)-β-hydrastine in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of PAK4 enzyme in kinase buffer.
-
Prepare a solution of substrate and ATP in kinase buffer. The final concentrations should be optimized based on the enzyme's Km for ATP and substrate.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Add 10 µL of the PAK4 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, proceed with the ADP detection protocol as per the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of PAK4 activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of (+)-hydrastine for the GABAA receptor, adapted from established methods[14][15][16].
Materials:
-
Rat brain cortex tissue
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-Muscimol (radioligand)
-
(+)-Hydrastine stock solution (in appropriate solvent, diluted in binding buffer)
-
Non-specific binding control (e.g., 10 µM GABA)
-
Glass-fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in binding buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine:
-
100 µL of membrane preparation
-
50 µL of binding buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of varying concentrations of (+)-hydrastine.
-
50 µL of [³H]-Muscimol (at a concentration near its Kd).
-
-
Incubate the tubes at 4°C for 30-60 minutes.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass-fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of [³H]-Muscimol binding by each concentration of (+)-hydrastine.
-
Plot the percent inhibition against the logarithm of the (+)-hydrastine concentration to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.
-
Protocol 3: Tyrosine Hydroxylase Activity Assay via HPLC
This protocol outlines a method to measure the effect of this compound on the activity of tyrosine hydroxylase by quantifying the production of L-DOPA using HPLC[4][13][17][18][19].
Materials:
-
PC12 cells or brain tissue homogenate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing a cofactor like (6R)-BH₄, catalase, and an AADC inhibitor like NSD-1015)
-
L-Tyrosine solution
-
This compound stock solution (in DMSO)
-
Perchloric acid (to stop the reaction)
-
HPLC system with electrochemical or fluorescence detection
-
L-DOPA standard solutions
Procedure:
-
Sample Preparation:
-
Prepare a homogenate of the tissue or a lysate of the PC12 cells in an appropriate buffer.
-
Determine the protein concentration of the sample.
-
-
Enzymatic Reaction:
-
In microcentrifuge tubes, pre-incubate the sample with varying concentrations of this compound or vehicle control in the assay buffer for 10-15 minutes at 37°C.
-
Initiate the reaction by adding L-Tyrosine.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding an equal volume of cold perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Filter the supernatant.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate L-DOPA from other components using an appropriate column and mobile phase.
-
Detect and quantify the L-DOPA peak using electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-DOPA.
-
Quantify the amount of L-DOPA produced in each sample.
-
Calculate the percent inhibition of TH activity by this compound at each concentration.
-
Determine the IC50 value by plotting percent inhibition versus this compound concentration.
-
Protocol 4: Isolated Aortic Ring Vasoconstriction Assay
This protocol can be used to assess the direct effect of this compound on vascular smooth muscle tone[20][21][22][23][24].
Materials:
-
Rat thoracic aorta
-
Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂)
-
Phenylephrine (or other vasoconstrictor)
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 or IC50 for the vasorelaxant or vasoconstrictor effect of this compound.
-
Protocol 5: Uterine Smooth Muscle Contractility Assay
This protocol is designed to evaluate the effect of this compound on uterine smooth muscle contractions using an organ bath setup[1][5][25][26].
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat)
-
De Jalon's solution (or other appropriate physiological salt solution), oxygenated with 95% O₂/5% CO₂
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Isolate the uterine horns and place them in cold De Jalon's solution.
-
Cut longitudinal strips of the uterine muscle (approximately 10 mm long and 2 mm wide).
-
-
Mounting and Equilibration:
-
Mount the uterine strips in the organ baths containing De Jalon's solution at 37°C and bubbled with gas.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions should develop. Replace the bath solution every 15 minutes.
-
-
Experimental Procedure:
-
Once stable spontaneous contractions are established, add cumulative concentrations of this compound to the bath.
-
Record the amplitude and frequency of contractions for at least 15-20 minutes at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Express the changes in amplitude and frequency as a percentage of the baseline values.
-
Construct concentration-response curves to determine the EC50 for the stimulatory or inhibitory effects of this compound on uterine contractility.
-
Conclusion
This compound is a valuable pharmacological tool with multiple mechanisms of action, making it suitable for a wide range of research applications in cancer biology, neuroscience, and smooth muscle physiology. The data and protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their investigations. As with any pharmacological agent, careful consideration of the specific stereoisomer and appropriate experimental controls are crucial for obtaining reliable and interpretable results.
References
- 1. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) (+)-Hydrastine, a Potent Competitive Antagonist at [research.amanote.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. houptlab.org [houptlab.org]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
- 17. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
Application Notes: The Use of Hydrastine in Cell Culture Research
Introduction
Hydrastine is a natural isoquinoline alkaloid predominantly isolated from the root of the goldenseal plant (Hydrastis canadensis). Traditionally used in herbal medicine, this compound and its isomers, particularly (-)-β-hydrastine, have garnered significant interest in cell biology and drug development for their diverse pharmacological activities. In cell culture studies, this compound serves as a valuable tool for investigating fundamental cellular processes, with notable applications in cancer research. Its activities include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis, primarily through the modulation of key signaling pathways.
These notes provide an overview of this compound's applications in cell culture, quantitative data on its efficacy, and detailed protocols for its use in standard cell-based assays.
Primary Applications in Cell Culture
-
Anticancer and Antiproliferative Studies: this compound has been shown to suppress the proliferation of various cancer cell lines, including lung, oral, and breast cancer.[1][2]
-
Cell Cycle Analysis: The compound is a useful agent for studying cell cycle regulation, as it can induce cell cycle arrest, particularly at the G1 phase.[1][3]
-
Apoptosis Induction: this compound is utilized to investigate the mechanisms of programmed cell death, reportedly promoting apoptosis through the mitochondrial pathway.[4]
-
Cell Migration and Invasion Assays: It has been used to study the inhibition of cancer cell motility and invasion, key processes in metastasis.[4]
-
Neurobiology: this compound can modulate neuronal processes by decreasing intracellular Ca2+ concentration and inhibiting dopamine biosynthesis.
Mechanism of Action: PAK4 Inhibition
The primary anticancer mechanism reported for (-)-β-hydrastine is the inhibition of p21-activated kinase 4 (PAK4) activity.[1][4] PAK4 is a serine/threonine kinase that is often overexpressed in cancer and plays a crucial role in cell proliferation, survival, and motility. By inhibiting PAK4, (-)-β-hydrastine can disrupt multiple downstream signaling cascades that are essential for cancer progression.
Important Note for Researchers: The primary study detailing the specific downstream molecular pathways of PAK4 inhibition by (-)-β-hydrastine has been retracted from the journal of publication due to concerns about the originality of some figures.[5] While the general findings are presented here for context, researchers are strongly advised to independently verify these specific mechanisms.
The reported effects of (-)-β-hydrastine's inhibition of PAK4 include:
-
Suppression of Proliferation: Downregulation of key G1 phase regulators such as cyclin D1/D3 and cyclin-dependent kinases (CDK2/4/6).[4]
-
Induction of Apoptosis: Promotion of the mitochondrial apoptosis pathway.[4]
-
Inhibition of Invasion: Blockade of pathways involving LIMK1/cofilin, SCG10, and MMP2.[4]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values for this compound and its related extracts from cell culture studies. Researchers should note the specific form of this compound used and the experimental context.
| Compound/Extract | Target / Assay | Cell Line | IC50 / Effective Concentration | Reference |
| (-)-β-Hydrastine | PAK4 Kinase Activity | In vitro | 28.05 µM | [1] |
| (-)-β-Hydrastine | Inhibition of phospho-PAK4 (Ser474) | A549 | 10 µM | [1] |
| Hydrastis canadensis Mother Tincture | Cytotoxicity (MTT Assay) | A549 | 13.16 µL/mL | [3] |
| (+)-Hydrastine | GABA-A Receptor Binding ([³H]-muscimol) | Rat Brain | 2.37 µM | [6] |
| (+)-Hydrastine | GABA-A Receptor Activation ([³H]-diazepam) | Rat Brain | 0.4 µM | [6] |
General Experimental Workflow
A typical workflow to characterize the bioactivity of this compound in a cancer cell line involves a multi-assay approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Experimental Protocols
1. Reagent Preparation: this compound Stock Solution
This compound is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[4]
-
Chemical: (-)-β-Hydrastine (MW: 383.40 g/mol ).
-
Solvent: Cell culture grade DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.834 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution: Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
2. Protocol: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[7][8]
-
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" with the highest concentration of DMSO used.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[9]
-
Materials:
-
6-well cell culture plates
-
This compound working solutions
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cell pellet (approx. 1 x 10⁶ cells) once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash twice with cold PBS to remove ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use linear scale for PI fluorescence to distinguish G0/G1, S, and G2/M phases.
-
4. Protocol: Apoptosis Detection (Annexin V/PI Staining)
This dual-staining method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described in the cell cycle protocol.
-
Harvest all cells (adherent and floating) and wash with ice-cold PBS.
-
Resuspend the cell pellet (1-5 x 10⁵ cells) in 100 µL of 1X Binding Buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[2][10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. tmrjournals.com [tmrjournals.com]
- 4. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Retracted] (‑)‑β‑this compound suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for Assaying Hydrastine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine is a prominent isoquinoline alkaloid naturally occurring in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis). Traditionally used in herbal medicine, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for assaying the biological activity of this compound, focusing on its interactions with key cellular targets. The provided methodologies are intended to guide researchers in the consistent and reproducible evaluation of this compound's effects.
This compound has been shown to modulate several important biological pathways, including neurotransmitter receptor signaling, ion channel function, and protein kinase activity. Understanding the mechanisms through which this compound exerts its effects is crucial for the development of new therapeutic agents. These application notes cover assays for three distinct activities of this compound: antagonism of the GABA-A receptor, inhibition of bacterial growth, and modulation of intracellular calcium levels.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various assays.
Table 1: GABAA Receptor Antagonist Activity of (+)-Hydrastine
| Assay Type | Ligand | Receptor Subtype | Test System | IC50 (µM) | Reference |
| Radioligand Binding Assay | [3H]-muscimol | High-affinity GABAA | Rat brain membranes | 2.37 | |
| Radioligand Binding Assay | [3H]-diazepam | Low-affinity GABAA | Rat brain membranes | 0.4 |
Table 2: Calcium Channel Modulatory Activity of (1R,9S)-β-Hydrastine
| Assay Type | Effect Measured | Cell Line | IC50 (µM) | Reference |
| Dopamine Release Assay | Inhibition of K+-stimulated dopamine release | PC12 cells | 66.5 | [1] |
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | MIC (µg/mL) |
| Staphylococcus aureus | Broth Microdilution | (Data to be determined by user) |
| Escherichia coli | Broth Microdilution | (Data to be determined by user) |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
Hydrastine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrastine is a prominent isoquinoline alkaloid naturally occurring in the rhizome of the goldenseal plant (Hydrastis canadensis) and other species of the Ranunculaceae family.[1] Its use as a reference standard is critical in the quality control of raw materials, finished products, and dietary supplements containing goldenseal.[2][3] A well-characterized reference standard is essential for accurate and reproducible analytical measurements, ensuring the identity, purity, and strength of pharmaceutical and nutraceutical products.[4][5]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of the this compound reference standard is fundamental for its proper handling, storage, and use in analytical procedures.
| Property | Value | Source |
| Chemical Name | 6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[6][7]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | [1] |
| CAS Number | 118-08-1 | [8] |
| Molecular Formula | C₂₁H₂₁NO₆ | [1][9] |
| Molecular Weight | 383.39 g/mol | [9] |
| Appearance | Neat solid | |
| Storage | 2°C - 8°C | [9] |
Application Notes
This compound reference standards are primarily utilized for the quantitative analysis of goldenseal-containing products. The concentration of this compound, along with berberine, is a key indicator of product quality and authenticity.[2] Adulteration of goldenseal with other berberine-containing plants that lack this compound is a known issue, making the specific quantification of this compound essential.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely adopted method for the determination of this compound in various matrices, including raw botanical materials, extracts, and dietary supplements.[2][3][6]
Method Validation Parameters:
The following tables summarize key validation parameters for HPLC methods using this compound as a reference standard.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Coefficient of Determination (R²) | Source |
| This compound | 10 - 150 | 0.9995 | [2] |
| Berberine | 10 - 150 | 0.9998 | [2] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |
| This compound | 1.3 | 4.2 | [2] |
| Berberine | 0.4 | 1.3 | [2] |
Table 3: Accuracy and Precision
| Parameter | This compound | Berberine | Source |
| Accuracy (Recovery %) | 87.8 ± 3.6 | 93.2 ± 3.2 | [2] |
| Repeatability (RSDr %) | 0.9 - 2.7 | 0.9 - 2.7 | [2] |
| Reproducibility (RSDR %) | 2.68 - 6.65 | 5.66 - 7.68 | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like human serum for pharmacokinetic studies.[10][11]
Method Validation Parameters:
Table 4: LC-MS/MS Method Validation in Human Serum
| Parameter | Value (for this compound) | Source |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [10] |
| Intra-day Accuracy (%) | 82 ± 8.8, 97.9 ± 2.4, 96.2 ± 3.3 | [10] |
| Intra-day Precision (%) | See accuracy values | [10] |
| Inter-day Accuracy (%) | 90.0 ± 15.17, 99.9 ± 7.1, 98 ± 6.54 | [10] |
| Inter-day Precision (%) | See accuracy values | [10] |
| Analytical Recovery (%) | 82.4 - 96.2 | [10] |
| Stability (24h at room temp) | CV 5-10% | [10] |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Botanical Materials
This protocol is based on a collaborative study for the determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements.[2][3]
1. Materials and Reagents:
-
This compound Reference Standard (USP grade or equivalent)
-
Berberine Chloride Dihydrate Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, HPLC grade)[12]
-
Extraction Solvent: Water-acetonitrile-phosphoric acid (70:30:0.1, v/v/v)[2]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the extraction solvent.
-
Perform serial dilutions to create a 5-point calibration curve covering a concentration range of 10 to 150 µg/mL.[2]
3. Sample Preparation:
-
Accurately weigh the powdered sample material.
-
Add a known volume of extraction solvent.
-
Sonicate for 10 minutes and then vortex.[12]
-
Centrifuge the mixture.[12]
-
Filter the supernatant through a 0.45 µm filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18)[6]
-
Mobile Phase A: 100 mM Sodium Acetate/Acetic Acid, pH 4.0[6]
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v)[6]
-
Gradient: Linear gradient from 80% to 40% A in B over 20 minutes[6]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL[12]
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: LC-MS/MS Quantification of this compound in Human Serum
This protocol is adapted from a validated method for the simultaneous determination of berberine and this compound in human serum.[10]
1. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (IS): Noscapine[10]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum (blank)
2. Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Spike blank human serum with working solutions to prepare calibration standards and quality control (QC) samples.
-
For sample analysis, precipitate proteins by adding acetonitrile to the serum sample containing the internal standard.[10]
-
Vortex and centrifuge the mixture.
-
Inject the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-throughput liquid chromatography system.
-
Mass Spectrometer: Tandem mass spectrometer with a positive ion electrospray source.[10]
-
Column: Appropriate reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: General analytical workflow for the quantification of this compound using a reference standard.
Caption: Logical relationship of key parameters in HPLC method development and validation for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. High-performance liquid chromatography determination of this compound and berberine in dietary supplements containing goldenseal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. (-)-Hydrastine | 118-08-1 | FH61654 | Biosynth [biosynth.com]
- 10. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of this compound and berberine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Hydrastine in Solution for Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrastine solutions. The information is designed to help you anticipate and address common stability challenges during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Poor solubility of this compound free base, especially at neutral or alkaline pH. | Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) using a suitable buffer system (e.g., citrate or acetate buffer). Consider using a co-solvent system (e.g., water/ethanol or water/propylene glycol) if pH adjustment is not sufficient. |
| Discoloration of the solution (e.g., yellowing) | Oxidative degradation of this compound. This can be accelerated by exposure to light, heat, or the presence of metal ions. | Protect the solution from light by using amber-colored vials or storing it in the dark. Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation. |
| Loss of potency over time | Chemical degradation of this compound, likely through hydrolysis of the lactone ring. This is often catalyzed by acidic or basic conditions. | Optimize the pH of the solution to a range where this compound exhibits maximum stability. Based on general knowledge of similar alkaloids, a slightly acidic pH is often preferred. Conduct a pH-rate profile study to determine the optimal pH for your specific formulation. Store the solution at reduced temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the degradation rate. |
| Formation of unknown peaks in HPLC analysis | Degradation of this compound into one or more new chemical entities. | Perform a forced degradation study to intentionally generate degradation products. Use a stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation product peaks. Characterize the structure of the major degradation products using techniques like LC-MS/MS to better understand the degradation pathway. |
| Inconsistent stability results between batches | Variability in the purity of the this compound raw material, excipients, or solvent system. Inconsistent preparation or storage conditions. | Ensure the use of high-purity this compound and pharmaceutical-grade excipients. Standardize the entire process of solution preparation, including pH adjustment, filtration, and packaging. Tightly control storage conditions (temperature, light exposure, and humidity). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary chemical degradation pathway for this compound in solution is hydrolysis of its lactone ring. This can be catalyzed by both acidic and basic conditions. One of the known degradation products resulting from acid-induced hydrolysis is hydrastinine.[1] Oxidation can also contribute to degradation, potentially leading to discoloration of the solution.
Q2: How does pH affect the stability of this compound in an aqueous solution?
Q3: What are the optimal storage conditions for a this compound solution to ensure long-term stability?
A3: To ensure the long-term stability of a this compound solution, we recommend the following storage conditions:
-
Temperature: Store at refrigerated temperatures (2-8°C). For even longer-term storage, consider storing frozen at -20°C or below.
-
Light: Protect the solution from light at all times by using amber-colored containers and storing it in a dark place.
-
Atmosphere: To prevent oxidation, minimize the headspace in the container and consider purging it with an inert gas like nitrogen before sealing.
Q4: Are there any excipients that can help stabilize this compound in solution?
A4: Yes, several types of excipients can potentially enhance the stability of this compound in solution:
-
Buffers: Use of a buffering agent (e.g., citrate or acetate buffer) is crucial to maintain the pH within the optimal range for stability.
-
Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice of antioxidant will depend on the solvent system and potential incompatibilities.
-
Chelating Agents: If trace metal ions, which can catalyze oxidation, are a concern, adding a chelating agent like edetate disodium (EDTA) may be beneficial.
-
Cyclodextrins: Cyclodextrins are known to form inclusion complexes with many drug molecules, which can protect them from degradation by shielding the labile parts of the molecule from the solvent. The suitability of a particular cyclodextrin would need to be experimentally determined.
Q5: How can I develop a stability-indicating analytical method for my this compound formulation?
A5: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is one that can accurately and precisely measure the concentration of this compound without interference from any degradation products, excipients, or other impurities. To develop such a method, you should:
-
Perform forced degradation studies (stress testing) on a solution of this compound to generate its degradation products. This involves exposing the solution to harsh conditions such as strong acid, strong base, high temperature, intense light, and oxidizing agents.
-
Develop an HPLC method (e.g., by screening different columns, mobile phases, and gradient conditions) that can achieve baseline separation between the peak for intact this compound and all the peaks corresponding to the degradation products.
-
Validate the developed method according to ICH guidelines, including specificity (which is demonstrated by the forced degradation study), linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Illustrative Example of pH-Dependent Degradation of this compound in Aqueous Solution at 40°C
| pH | Buffer System (0.1 M) | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Percent Degradation |
| 2.0 | Glycine-HCl | 1.00 | 0.85 | 15% |
| 4.0 | Acetate | 1.00 | 0.96 | 4% |
| 6.0 | Phosphate | 1.00 | 0.89 | 11% |
| 8.0 | Phosphate | 1.00 | 0.72 | 28% |
| 10.0 | Borate | 1.00 | 0.55 | 45% |
| Disclaimer: This table presents hypothetical data for illustrative purposes. Actual degradation rates must be determined experimentally. |
Table 2: Illustrative Example of the Effect of Stabilizing Agents on this compound Stability at 40°C and pH 4.0
| Formulation | Initial Concentration (mg/mL) | Concentration after 60 days (mg/mL) | Percent Degradation |
| This compound in Acetate Buffer | 1.00 | 0.92 | 8% |
| + 0.1% Ascorbic Acid | 1.00 | 0.97 | 3% |
| + 0.05% Sodium Metabisulfite | 1.00 | 0.98 | 2% |
| + 2% Hydroxypropyl-β-Cyclodextrin | 1.00 | 0.99 | 1% |
| Disclaimer: This table presents hypothetical data for illustrative purposes. The effectiveness of any stabilizing agent must be confirmed through experimental studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
High-purity water
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Transfer 5 mL of the stock solution into a vial and heat in an oven at 80°C for 48 hours. At appropriate time points, withdraw an aliquot and dilute for analysis.
-
Photolytic Degradation: Expose 5 mL of the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure, dilute the samples for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution (Example):
Time (min) %A %B 0 90 10 20 50 50 25 10 90 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Inject the unstressed and all stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the this compound peak and any degradation product peaks.
-
Optimize the mobile phase composition, gradient, flow rate, and other parameters as needed to achieve baseline separation (Resolution > 1.5) for all peaks.
-
Once a suitable separation is achieved, validate the method according to ICH guidelines.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound in solution.
References
Technical Support Center: Hydrastine Detection in Complex Biological Matrices
Welcome to the technical support center for troubleshooting the detection of hydrastine in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The most prevalent and robust method for the quantitative analysis of this compound in biological matrices, such as human serum and urine, is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial when dealing with complex samples. High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for analysis of raw materials and dietary supplements.[3][4]
Q2: What are the expected pharmacokinetic parameters of this compound in humans after oral administration?
A2: Following a single oral dose of a goldenseal supplement, the maximal serum concentration (Cmax) of this compound is approximately 225 ± 100 ng/mL, which is reached at a Tmax of 1.5 ± 0.3 hours.[1][2][5] The elimination half-life is about 4.8 ± 1.4 hours.[1][2][5]
Q3: Is this compound stable in biological samples during storage and handling?
A3: Yes, this compound has been found to be stable in human serum and urine under typical sample handling and storage conditions.[2] It can withstand at least three freeze-thaw cycles without significant degradation.[2] Prepared samples are also stable in an autosampler at 25°C for at least 60 hours.[2]
Q4: What are the major metabolites of this compound that I should be aware of?
A4: this compound undergoes extensive Phase I and Phase II metabolism.[1][2][5] Phase I biotransformations include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, and lactone hydrolysis.[1][2][5] The subsequent Phase II metabolites are primarily glucuronide and sulfate conjugates.[1][2][5] It is important to consider these metabolites as they may have pharmacological activity and could potentially interfere with the analysis of the parent compound if not properly resolved chromatographically.[1][2]
Troubleshooting Guides
Issue 1: Low Recovery of this compound from the Sample
-
Possible Cause: Inefficient protein precipitation.
-
Solution: Ensure a sufficient volume of cold acetonitrile is used for protein precipitation. A common ratio is four volumes of acetonitrile to one volume of serum.[2] Vortex the mixture thoroughly and ensure complete centrifugation to pellet the precipitated proteins.
-
-
Possible Cause: Suboptimal extraction pH.
-
Solution: While a simple protein precipitation is often effective, for other extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the sample can be critical. Adjust the pH of the biological matrix to optimize the extraction efficiency of this compound, which is an alkaloid.
-
-
Possible Cause: Adsorption of this compound to labware.
-
Solution: Use low-retention polypropylene tubes and pipette tips to minimize non-specific binding.
-
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
-
Possible Cause: Co-elution of endogenous matrix components (e.g., phospholipids, salts).[6]
-
Solution 1: Improve Chromatographic Separation. Optimize the HPLC/UPLC gradient to better separate this compound from interfering matrix components.[7] Consider using a column with a different chemistry or a smaller particle size for higher resolution.
-
Solution 2: Enhance Sample Cleanup. A simple protein precipitation might not be sufficient for very complex matrices.[7] Consider implementing a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.[7]
-
Solution 3: Use a Suitable Internal Standard. A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, an analog with similar physicochemical properties and chromatographic behavior, such as noscapine, has been used successfully.[8]
-
Solution 4: Dilute the Sample. Diluting the sample with a clean solvent (e.g., control matrix) can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[2] For instance, urine samples can be diluted with control human serum.[2]
-
Issue 3: Poor Peak Shape or Tailing
-
Possible Cause: Secondary interactions with the analytical column.
-
Solution: Add a small amount of an acidic modifier, like formic acid or ammonium acetate, to the mobile phase.[9] This can help to protonate silanol groups on the column packing material and reduce peak tailing for basic compounds like this compound.
-
-
Possible Cause: Column degradation.
-
Solution: Ensure the use of a guard column to protect the analytical column from strongly retained matrix components. If peak shape deteriorates, try flushing the column or replacing it if necessary.
-
Issue 4: Inconsistent or Irreproducible Results
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize every step of the sample preparation protocol. Use precise volumes and consistent timings for incubation, vortexing, and centrifugation.
-
-
Possible Cause: Instrument variability.
-
Solution: Perform regular system suitability tests to ensure the LC-MS/MS system is performing optimally.[10] Monitor parameters like peak area, retention time, and peak shape of a standard solution.
-
Quantitative Data Summary
| Parameter | Matrix | Method | Value | Reference |
| Lower Limit of Quantification (LLOQ) | Human Serum | LC-MS/MS | 0.1 ng/mL | [8] |
| Limit of Detection (LOD) | Solution | HPLC-UV | 1.3 µg/mL | [3] |
| Limit of Quantification (LOQ) | Solution | HPLC-UV | 4.2 µg/mL | [3] |
| Analytical Recovery | Human Serum | LC-MS/MS | 82.4 - 96.2% | [8] |
| Intra-day Precision (RSD) | Human Serum | LC-MS/MS | 2.4 - 8.8% | [8] |
| Inter-day Precision (RSD) | Human Serum | LC-MS/MS | 6.54 - 15.17% | [8] |
Experimental Protocols
Protocol 1: Quantitative Determination of this compound in Human Serum by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of this compound and berberine.[8]
1. Materials and Reagents:
-
This compound reference standard
-
Noscapine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human serum (drug-free)
-
Microcentrifuge tubes
2. Sample Preparation (Protein Precipitation):
-
Thaw serum samples on ice.
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (Noscapine in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: Acquity UPLC system (or equivalent)
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor to product ion transition.
-
Noscapine (IS): Monitor the appropriate precursor to product ion transition.
-
Visualizations
Caption: Phase I and Phase II metabolic pathways of this compound.
Caption: Experimental workflow for this compound analysis in biological samples.
References
- 1. This compound pharmacokinetics and metabolism after a single oral dose of goldenseal (Hydrastis canadensis) to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of this compound and berberine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Hydrastine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of hydrastine from other alkaloids commonly found in Goldenseal (Hydrastis canadensis) and other botanical sources.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and other Goldenseal alkaloids?
A common and effective stationary phase for the separation of this compound and other related alkaloids like berberine is a C18 reversed-phase column.[1][2][3][4] These columns provide good hydrophobic retention for the alkaloids, allowing for their separation based on polarity differences.
Q2: What are typical mobile phase compositions used for this compound separation?
Mobile phases for this compound separation typically consist of a mixture of an organic solvent (commonly acetonitrile or methanol) and an aqueous buffer.[3][5][6] The buffer is crucial for controlling the pH and improving peak shape. Common buffers include ammonium acetate or phosphate buffers.[5][7] An acidified mobile phase is often used to ensure the alkaloids are in their ionized form, which can improve peak symmetry.[1][2]
Q3: What detection wavelength is recommended for the analysis of this compound and berberine?
For simultaneous analysis of this compound and berberine, a UV detection wavelength of around 230 nm or 290 nm is frequently used.[2][6] While both alkaloids absorb at these wavelengths, selecting the optimal wavelength may depend on the specific goals of the analysis, such as maximizing the sensitivity for one particular alkaloid. For instance, berberine and this compound can be monitored at 242 nm, but for better quantification, wavelengths of 294 nm for this compound and 350 nm for berberine can be employed.
Q4: How can I improve the resolution between this compound and other co-eluting alkaloids like berberine?
Improving resolution can be achieved by optimizing several parameters. Adjusting the mobile phase composition, particularly the organic solvent content and the pH of the aqueous buffer, can significantly impact selectivity. Fine-tuning the gradient elution profile can also help in separating closely eluting peaks. Additionally, using a column with a smaller particle size or a longer column can increase efficiency and, consequently, resolution.
Q5: What are the key system suitability parameters to monitor for a robust this compound HPLC method?
Key system suitability parameters include the resolution between critical peak pairs (e.g., palmatine and berberine), the tailing factor for the alkaloid peaks (ideally ≤2.0), the number of theoretical plates for a key analyte like canadine (e.g., at least 5000), and the reproducibility of peak areas and retention times (RSD ≤2.0%).[1]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound
Poor peak shape, especially tailing, is a common issue when analyzing basic compounds like alkaloids.
| Possible Cause | Suggested Solution |
| Secondary interactions with residual silanols on the column | Operate at a lower mobile phase pH (e.g., below 4) to suppress the ionization of silanol groups.[8] Consider using a highly deactivated or end-capped C18 column.[8] The addition of a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can also help to mask the active sites. |
| Column overload | Reduce the concentration of the injected sample or decrease the injection volume.[9][10] |
| Inappropriate sample solvent | Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength than the mobile phase. |
| Column bed deformation | If the problem persists with a new column and optimized conditions, the column may be damaged. Replace the column. |
Problem 2: Unstable or Drifting Retention Times
Fluctuations in retention times can compromise the accuracy and reproducibility of your analysis.
| Possible Cause | Suggested Solution |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially after a gradient run.[11] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11] For gradient elution, check the pump's proportioning valves for proper functioning. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[11] |
| Pump issues (leaks or inconsistent flow rate) | Check for leaks in the pump and fittings. Perform a flow rate calibration to ensure the pump is delivering the mobile phase accurately and consistently.[11] |
Problem 3: High Backpressure
Excessive backpressure can damage the HPLC system and the column.
| Possible Cause | Suggested Solution |
| Blockage in the system | Systematically check for blockages starting from the detector and moving backward to the pump. Check for clogged frits in the column or guard column, and blocked tubing.[12] |
| Particulate matter from the sample | Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.[12] |
| Buffer precipitation | Ensure the buffer is fully dissolved in the mobile phase. When using high concentrations of organic solvent, be aware of the potential for buffer precipitation. Flush the system with water before shutting down. |
| High mobile phase viscosity | This can occur with certain solvent mixtures or at lower temperatures. Consider adjusting the mobile phase composition or increasing the column temperature. |
Experimental Protocols
Detailed HPLC Method for this compound and Berberine Analysis
This protocol is a composite based on validated methods for the analysis of Goldenseal alkaloids.[1][3]
1. Instrumentation and Columns:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.[1]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound and Berberine reference standards
3. Preparation of Mobile Phase:
-
Mobile Phase A: Acidified water (e.g., 0.1% phosphoric acid in water).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and berberine in a suitable solvent like methanol or the mobile phase.
-
From the stock solutions, prepare a series of working standard solutions of different concentrations to create a calibration curve.
5. Sample Preparation:
-
Solid Samples (e.g., powdered root): Accurately weigh about 250 mg of the sample into a centrifuge tube. Add a known volume of extraction solvent (e.g., a mixture of water, acetonitrile, and phosphoric acid).[1] Sonicate the mixture for a specified time (e.g., 10 minutes), vortex, and then centrifuge.[1]
-
Liquid Samples (e.g., tinctures): Dilute the sample with the mobile phase.
-
Filter the final extract through a 0.2 µm syringe filter before injection.
6. HPLC Operating Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35-40 °C |
| Detection Wavelength | 230 nm or 290 nm |
| Gradient Program | A linear gradient can be used, for example, starting with a lower percentage of acetonitrile and increasing it over time to elute the more retained compounds. |
Quantitative Data Summary
The following tables summarize typical performance data for validated HPLC methods for this compound and berberine.
Table 1: Method Validation Parameters
| Parameter | This compound | Berberine | Reference |
| Linearity Range (µg/mL) | 10 - 150 | 10 - 150 | [1] |
| Coefficient of Determination (r²) | >0.999 | >0.999 | [1] |
| Limit of Detection (LOD) (µg/mL) | 1.3 | 0.4 | [1] |
| Limit of Quantitation (LOQ) (µg/mL) | 4.2 | 1.3 | [1] |
Table 2: Reproducibility and Recovery Data
| Parameter | This compound | Berberine | Reference |
| Reproducibility (RSDr %) | 0.9 - 2.7 | 0.9 - 2.7 | [1] |
| Reproducibility (RSDR %) | 2.68 - 6.65 | 5.66 - 7.68 | [2] |
| Average Recovery (%) | 87.8 ± 3.6 | 93.2 ± 3.2 | [1] |
Visualizations
References
- 1. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound and berberine in goldenseal raw materials, extracts, and dietary supplements by high-performance liquid chromatography with UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. [Extraction and HPLC analysis of alkaloids in goldenseal] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bvchroma.com [bvchroma.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. i01.yizimg.com [i01.yizimg.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. extractionmagazine.com [extractionmagazine.com]
Resolving Inconsistencies in Hydrastine Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their experimental results with hydrastine.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variability in the potency of my this compound?
A1: This is a common issue that can stem from several factors:
-
Purity and Adulteration: Commercial this compound can vary in purity. The presence of other alkaloids, such as berberine, or adulterants from the source plant (Goldenseal, Hydrastis canadensis) can significantly alter the biological activity.[1][2][3][4] It is crucial to use a highly purified and well-characterized source of this compound.
-
Stereoisomer Composition: this compound has two chiral centers, meaning it exists as different stereoisomers. (+)-hydrastine has been shown to be significantly more potent as a GABA-A receptor antagonist than (-)-hydrastine.[5] Ensure you are using the same stereoisomer across experiments, or that the isomeric ratio is known and consistent.
-
Storage and Handling: While this compound is relatively stable, improper storage of stock solutions (e.g., at room temperature for extended periods, exposure to light) can lead to degradation.[6][7][8]
Q2: My cell viability assay results with this compound are not reproducible. What could be the cause?
A2: Reproducibility issues in cell viability assays can arise from:
-
Inconsistent Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and variations in media composition can all impact cellular response to this compound.
-
Assay-Specific Variables: The type of viability assay (e.g., MTT, XTT, MTS), incubation times, and the solvent used for this compound (and its final concentration) can all influence the outcome.[9][10][11][12] For example, high concentrations of DMSO can be toxic to cells.[13][14]
-
Interaction with Other Compounds: If you are using a Goldenseal extract rather than purified this compound, be aware of synergistic or antagonistic effects with other components like berberine.[1][2][4]
Q3: I am seeing conflicting results regarding the effect of this compound on a specific signaling pathway. How can I troubleshoot this?
A3: Conflicting signaling pathway results are often due to:
-
Cell-Type Specific Effects: The effect of this compound on a signaling pathway can be highly dependent on the cell line being used and its specific genetic background.
-
Concentration-Dependent Effects: this compound may activate or inhibit a pathway at different concentrations. A full dose-response analysis is crucial.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that can complicate the interpretation of results.
-
Controversial Findings: Be aware of controversial or retracted studies in the literature. For example, a study reporting that (-)-β-hydrastine inhibits PAK4 kinase activity was later retracted due to data integrity issues.[15][16][17] While this doesn't definitively disprove the finding, it warrants caution and independent verification.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: You observe significantly different IC50 values for this compound in the same cell line across different experiments.
| Potential Cause | Troubleshooting Step |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][8] |
| Variation in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and ensure even cell suspension. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound and the incubation time with the viability reagent (e.g., MTT). |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.5%).[13][14] |
| Contamination | Regularly check cell cultures for microbial contamination. |
Conflicting Results in Cell Cycle Analysis
Problem: In one experiment, this compound induces G1 arrest, while in another, it appears to cause G2/M arrest in the same cell line.
| Potential Cause | Troubleshooting Step |
| Different this compound Concentrations Used | Perform a dose-response experiment to see if the cell cycle effect is concentration-dependent. Lower concentrations might induce a G1 arrest, while higher concentrations could lead to a G2/M block.[18][19] |
| Different Time Points Analyzed | Analyze the cell cycle at multiple time points after this compound treatment. A G1 arrest might be an early event, followed by a later G2/M arrest. |
| Cell Line Instability | High-passage number cell lines can exhibit genetic drift, leading to altered responses. Use low-passage cells and ensure consistency. |
| Methodological Differences in Cell Cycle Analysis | Ensure the same protocol for cell fixation, permeabilization, and DNA staining is used consistently. |
Quantitative Data Summary
The following tables summarize quantitative data from different studies, highlighting potential sources of inconsistency.
Table 1: Comparison of IC50 Values for this compound Stereoisomers
| Compound | Assay | Target | IC50 (µM) | Reference |
| (+)-Hydrastine | Radioligand Binding | High-affinity GABA-A receptors (rat brain) | 2.37 | [5] |
| (-)-Hydrastine | Convulsant Activity (mice) | in vivo | >28.8 mg/kg (i.v.) | [5] |
| (+)-Hydrastine | Convulsant Activity (mice) | in vivo | 0.16 mg/kg (i.v.) | [5] |
| (-)-β-Hydrastine | Cell Proliferation | Human Lung Adenocarcinoma Cells | Not specified, but shown to inhibit | [16] (Retracted) |
Note: The significant difference in potency between (+)-hydrastine and (-)-hydrastine highlights the critical importance of stereoisomer purity in experimental design.
Table 2: Synergistic Effects of Goldenseal Extracts with Berberine
| Combination | Assay | Organism | Fractional Inhibitory Concentration (FIC) | Interpretation | Reference |
| Goldenseal Aerial Extract + Berberine | Antimicrobial | Staphylococcus aureus | 0.375 | Synergy | [2] |
| Goldenseal Root Extract + Berberine | Antimicrobial | Staphylococcus aureus | 0.750 | Additive/Slight Synergy | [2] |
| Tannin-free Goldenseal Extract + Berberine | Antimicrobial | Staphylococcus aureus | 0.19 | Synergy | [1] |
Note: An FIC of <0.5 is generally considered synergistic.[1] These results show that the source of the extract (aerial vs. root) can impact the degree of synergy with berberine, likely due to different concentrations of other synergistic compounds.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[9][10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound dilutions (and a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Enzyme Inhibition Assay (General Protocol)
This is a general protocol that can be adapted for various enzyme inhibition assays.[20][21][22]
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound stock solution
-
Assay buffer
-
96-well plate (or cuvettes)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the enzyme at an appropriate concentration.
-
Add different concentrations of this compound (the inhibitor) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Factors contributing to variability in this compound's effects on signaling pathways.
References
- 1. Synergy Directed Fractionation of Botanical Medicines: A Case Study with Goldenseal (Hydrastis canadensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. broadpharm.com [broadpharm.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. bioaustralis.com [bioaustralis.com]
- 16. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Retracted] (‑)‑β‑this compound suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ableweb.org [ableweb.org]
- 22. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve issues in hydrastine quantification
Welcome to the technical support center for hydrastine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to analytical challenges encountered during the quantification of this compound.
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during the experimental process.
Issue 1: Poor Calibration Curve Linearity (r² < 0.995)
Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in your calibration curve can stem from several factors, from sample preparation to instrument settings. Here’s a step-by-step guide to troubleshoot this issue.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Standard Preparation | Review your standard dilution series calculations. Ensure accurate pipetting and use calibrated volumetric flasks. Prepare fresh standards to rule out degradation. |
| Detector Saturation (LC-MS/MS) | If the response at higher concentrations flattens, your detector may be saturated.[1][2] Extend the calibration range with lower concentration points or dilute your higher concentration standards. You can also try reducing the sample injection volume. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to a non-linear response.[1] Use a stable isotope-labeled internal standard (SIL-IS) to compensate for these effects.[1] Alternatively, improve your sample cleanup procedure (e.g., using solid-phase extraction) to remove interfering compounds.[3] |
| Inappropriate Regression Model | A linear regression model may not be appropriate for your entire concentration range. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit, but be prepared to justify this choice as per regulatory guidelines.[1][4][5] |
| Analyte Adsorption | This compound may adsorb to vials or tubing, especially at low concentrations. Use silanized glass vials or polypropylene vials to minimize adsorption. |
Troubleshooting Workflow for Poor Linearity:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Question: I am observing significant variation in the peak area of this compound across replicate injections of the same sample. What could be causing this?
Answer:
Inconsistent peak areas are a common problem in HPLC and LC-MS analysis and can significantly impact the accuracy and precision of your quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Injector Issues | Air bubbles in the syringe or sample loop can lead to variable injection volumes. Ensure your mobile phase is thoroughly degassed and prime the injector before a run. A worn injector seal can also cause leaks and inconsistent volumes; replace if necessary.[6][7] |
| Sample Instability | This compound may be degrading in the autosampler. Consider using a temperature-controlled autosampler set to a lower temperature (e.g., 4°C) to minimize degradation.[8] |
| Column Fouling | Accumulation of matrix components on the column can lead to fluctuating peak areas. Use a guard column and ensure adequate sample cleanup. If the column is contaminated, try flushing it with a strong solvent.[8][9] |
| Mobile Phase Inconsistency | Improperly mixed mobile phase or changes in its composition over time can affect peak areas. Prepare fresh mobile phase daily and ensure thorough mixing.[7] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and area variability. Whenever possible, dissolve your sample in the initial mobile phase.[2][8] |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: The chromatographic peak for this compound is tailing/fronting. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions (Tailing) | This compound, as a basic compound, can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.[2] Lowering the mobile phase pH (e.g., to pH 3-4) can suppress the ionization of silanols and reduce these interactions.[2][10] Adding a competing base like triethylamine to the mobile phase can also help. |
| Column Overload (Fronting) | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Reduce the sample concentration or injection volume.[2][9] |
| Mobile Phase pH close to pKa | If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms will be present, which can cause peak splitting or broadening. Adjust the pH to be at least 1.5-2 units away from the pKa.[11][12] |
| Extra-Column Volume | Excessive tubing length or diameter between the column and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for this compound quantification by HPLC-UV?
A1: For HPLC-UV methods, a linear range of 10 to 150 µg/mL has been successfully validated for the quantification of this compound in dietary supplements.[13]
Q2: What are the recommended sample preparation steps for analyzing this compound in goldenseal capsules?
A2: A common procedure involves the following steps:
-
Empty and combine the contents of at least 20 capsules to ensure a representative sample.
-
Accurately weigh a portion of the homogenized powder.
-
Extract the powder with a mixture of water, acetonitrile, and an acid (e.g., phosphoric acid).[13]
-
Sonicate and vortex the mixture to ensure complete extraction.
-
Centrifuge the sample to pelletize solid material.
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter before injection.[14]
Q3: What is the mechanism of action of this compound that is relevant to drug development?
A3: (+)-Hydrastine acts as a potent competitive antagonist at mammalian GABA-A receptors.[15][16] It binds to the receptor, inhibiting the action of the neurotransmitter GABA, which can lead to stimulant and convulsant effects.[15][17] This is an important consideration in drug development for assessing potential neurological side effects and drug-drug interactions.
This compound as a GABA-A Receptor Antagonist:
Caption: Mechanism of (+)-hydrastine as a competitive antagonist at the GABA-A receptor.
Experimental Protocols
Protocol 1: Quantification of this compound in Goldenseal Dietary Supplements by HPLC-UV
This protocol is adapted from a validated method for the analysis of this compound in various goldenseal products.[13]
1. Sample Preparation:
-
For capsules, empty and weigh the contents of 20 capsules. For tablets, grind 20 tablets to a fine powder.
-
Accurately weigh approximately 250 mg of the homogenized powder into a centrifuge tube.
-
Add 20 mL of an extraction solvent consisting of water:acetonitrile:phosphoric acid (70:30:0.1, v/v/v).
-
Vortex for 10 seconds, sonicate for 10 minutes, and then vortex for another 10 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 100 mM Sodium Acetate/Acetic Acid, pH 4.0
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v)
-
Gradient: Linear gradient from 20% B to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm
-
Column Temperature: 40°C
3. Calibration Standards:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to prepare a 5-point calibration curve, for example, from 10 µg/mL to 150 µg/mL.
General HPLC Analysis Workflow:
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. libcatalog.usc.edu [libcatalog.usc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Determination of this compound and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
Confirming the Antiproliferative Effects of Hydrastine on Cancer Cells: A Comparative Guide
For researchers and drug development professionals, understanding the therapeutic potential of natural compounds is a burgeoning field of interest. Hydrastine, an isoquinoline alkaloid from the Goldenseal (Hydrastis canadensis) plant, has been identified as a compound with potential antiproliferative properties. This guide provides a comparative analysis of this compound, evaluating its mechanism of action and cytotoxic effects alongside berberine, another key alkaloid from Goldenseal, and tamoxifen, a standard-of-care chemotherapy agent. This objective comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of cellular pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
For comparative context, the IC50 values for berberine and the conventional chemotherapeutic drug tamoxifen are presented below across various cancer cell lines.
Table 1: Comparative IC50 Values of Berberine, Tamoxifen, and this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Adenocarcinoma | Not Available |
| MCF-7 | Breast Adenocarcinoma | Not Available | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Available* | |
| Berberine | HT29 | Colon Carcinoma | 52.37[2] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52[2] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18[2] | |
| Hela | Cervical Cancer | 245.18[2] | |
| MCF-7 | Breast Adenocarcinoma | 25[3], 272.15[2] | |
| T47D | Breast Cancer | 25[3] | |
| HCC70 | Triple-Negative Breast Cancer | 0.19[4] | |
| BT-20 | Triple-Negative Breast Cancer | 0.23[4] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48[4] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7[4] | |
| MG-63 | Osteosarcoma | 12.42 (48h)[5] | |
| Tamoxifen | MCF-7 | Breast Adenocarcinoma | 10.05[6], 4.506 µg/mL (~12.1 µM)[7] |
| 4-OH-Tamoxifen | MCF-7 | Breast Adenocarcinoma | |
| MDA-MB-231 | Breast Adenocarcinoma | 21.8[8], 2230[6] | |
| PANC1 | Pancreatic Cancer | 33.8[8] |
*Note: A study reported an IC50 of 13.16 μL/mL for a Hydrastis canadensis mother tincture on A549 cells, but this is an extract and not purified this compound.[9] Specific, reliable IC50 values for purified this compound are not currently available in literature.
Mechanism of Action: this compound's Impact on Cellular Signaling
This compound exerts its antiproliferative effects primarily by acting as an inhibitor of p21-activated kinase 4 (PAK4).[2] Inhibition of PAK4 kinase activity by (-)-β-hydrastine initiates a cascade of downstream effects that collectively halt cell proliferation, migration, and invasion, while promoting programmed cell death (apoptosis).
The key mechanistic consequences of this compound's inhibition of PAK4 include:
-
Cell Cycle Arrest: this compound suppresses the expression of key cell cycle regulators Cyclin D1, Cyclin D3, CDK2, CDK4, and CDK6. This leads to cell cycle arrest in the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[2]
-
Induction of Apoptosis: The compound promotes early apoptosis through the mitochondrial pathway.[2]
-
Inhibition of Metastasis: this compound has been shown to block several signaling pathways crucial for cell migration and invasion, including the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways.[2]
Caption: this compound inhibits PAK4, leading to G1 cell cycle arrest and apoptosis.
Experimental Protocols
Standardized protocols are essential for the replication and validation of findings. Below are detailed methodologies for key assays used to evaluate the antiproliferative effects of compounds like this compound.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.[2]
-
MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Formation: Incubate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Culture and Treatment: Culture 1-2 x 10^6 cells and treat with the IC50 concentration of the test compound for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization and wash twice with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate for at least 2 hours at -20°C.
-
Staining: Wash the cells to remove ethanol and resuspend in PBS containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission. The DNA content will be proportional to the fluorescence intensity.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for detecting apoptosis via Annexin V & PI staining.
Protocol:
-
Induce Apoptosis: Treat cells with the desired compound for a specified time.
-
Harvest Cells: Collect 1-5 x 10^5 cells and centrifuge. Wash the cell pellet once with cold PBS.
-
Resuspend: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Stain: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution.[9]
-
Incubate: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[9]
References
- 1. [Retracted] (‑)‑β‑this compound suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Analysis of the Effect of Hydrastis canadensis on Controlling Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Hydrastine and Other Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of hydrastine, a major alkaloid from goldenseal (Hydrastis canadensis), against a range of pathogens. Its performance is contrasted with other related isoquinoline alkaloids, including berberine, canadine, canadaline, palmatine, and coptisine. This document synthesizes available experimental data to offer a clear perspective on the efficacy of these compounds.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound and its counterparts has been evaluated against several bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, as reported in various studies. It is important to note that direct comparisons may be limited by variations in experimental conditions between studies.
Table 1: Comparative Antimicrobial Activity of Alkaloids from Hydrastis canadensis
| Pathogen | This compound (β-hydrastine) MIC (mg/mL) | Berberine MIC (mg/mL) | Canadine MIC (mg/mL) | Canadaline MIC (mg/mL) |
| Staphylococcus aureus (ATCC 25993) | Inactive[1] | 0.12[1] | 0.25[1] | 0.12[1] |
| Staphylococcus aureus (ATCC 6538P) | Inactive[1] | 0.12[1] | 0.25[1] | 0.12[1] |
| Streptococcus sanguis (ATCC 10556) | Inactive[1] | 0.25[1] | 0.5[1] | 0.12[1] |
| Escherichia coli (ATCC 25922) | Inactive[1] | >0.5[1] | Inactive[1] | >0.5[1] |
| Pseudomonas aeruginosa (ATCC 27853) | Inactive[1] | Inactive[1] | >0.5[1] | >0.5[1] |
Data sourced from Scazzocchio F, et al. (2001).[1]
Table 2: Antimicrobial Activity of Other Related Isoquinoline Alkaloids
| Alkaloid | Pathogen | MIC (µg/mL) |
| Palmatine | Staphylococcus aureus | 125 |
| Bacillus subtilis | 62.5 | |
| Escherichia coli | >1000 | |
| Pseudomonas aeruginosa | >1000 | |
| Coptisine | Pasteurella multocida | 125[2] |
| Candida albicans | 1000[3] |
Note: The data for palmatine and coptisine are from separate studies and not direct comparisons with this compound under the same conditions.
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard assay used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the antimicrobial agents (e.g., this compound, berberine) in a suitable solvent, typically dimethyl sulfoxide (DMSO) or sterile distilled water, to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row to create a range of decreasing concentrations. Discard the final 100 µL from the last well in the dilution series.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except for sterility control wells) with 100 µL of the final bacterial inoculum. This will bring the total volume in each well to 200 µL.
-
Include a positive control (wells with MHB and inoculum, but no antimicrobial) and a negative control (wells with MHB only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the broth microdilution MIC assay.
Caption: Known antimicrobial mechanisms of action for berberine.
Discussion and Conclusion
The available data indicates that β-hydrastine exhibits little to no direct antimicrobial activity against the tested pathogens. In a study by Scazzocchio and colleagues, it was found to be inactive against Staphylococcus aureus, Streptococcus sanguis, Escherichia coli, and Pseudomonas aeruginosa[1]. This is in stark contrast to other alkaloids isolated from Hydrastis canadensis, such as berberine, canadine, and canadaline, which demonstrated measurable antibacterial effects against several of these strains[1].
Berberine, in particular, has been the subject of extensive research and has shown a broad spectrum of antimicrobial activity. Its mechanisms of action are multifaceted and include the disruption of the bacterial cell membrane, inhibition of the cell division protein FtsZ, and interference with DNA and RNA synthesis. Furthermore, berberine has been shown to inhibit bacterial efflux pumps, which can lead to a synergistic effect when used in combination with other antimicrobial agents.
While this compound itself appears to be a poor candidate for a direct-acting antimicrobial agent, the extracts of Hydrastis canadensis have demonstrated significant antibacterial properties. This is often attributed to the synergistic interactions between the various alkaloids present in the plant, most notably the potentiation of berberine's activity by other compounds that may inhibit bacterial resistance mechanisms like efflux pumps[3].
References
A Comparative Guide to Analytical Methods for Hydrastine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent analytical methods for the quantification of hydrastine, a key bioactive alkaloid in Goldenseal (Hydrastis canadensis). The selection of an appropriate analytical method is critical for accurate quantification in raw materials, extracts, and finished products, ensuring quality control and facilitating research and development. This document presents a cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and an exploratory overview of Micellar Electrokinetic Chromatography (MEKC).
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and UPLC-UV. These parameters are essential for determining the suitability of a method for a specific application, considering factors such as required sensitivity, accuracy, and precision.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-UV |
| Linearity (Range) | 10 - 150 µg/mL (R² = 0.9995)[1] | Not explicitly stated, but method validated for serum pharmacokinetics[2] | 4 - 400 µg/mL[3] |
| Accuracy (Recovery) | 87.8 ± 3.6%[1] | 82.4 - 96.2%[2] | 98 - 103%[4] |
| Precision (Repeatability RSDr) | 0.9 - 2.7%[1] | Intra-day: 2.4 - 8.8%, Inter-day: 6.54 - 15.17%[2] | Intra-day & Inter-day: < 3.5%[4] |
| Precision (Reproducibility RSDR) | 2.68 - 6.65%[1] | Not Available | Not Available |
| Limit of Detection (LOD) | 1.3 µg/mL (in solution)[1] | Not explicitly stated, but LOQ is very low | Not explicitly stated |
| Limit of Quantification (LOQ) | 4.2 µg/mL (in solution)[1] | 0.1 ng/mL (in human serum)[2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on validated methods found in the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quality control of goldenseal raw materials and dietary supplements.
Principle: this compound is extracted from the sample matrix and separated from other components using reversed-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector and comparing it to a standard curve.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV detector.
-
C18 analytical column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 150 µg/mL.[1]
-
Sample Preparation:
-
Solid Samples (e.g., powdered root): Accurately weigh the sample and extract with a mixture of water, acetonitrile, and phosphoric acid (70:30:0.1, v/v/v).[1] Sonicate and centrifuge the mixture.
-
Liquid Samples (e.g., tinctures): Dilute the sample with the extraction solvent.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A gradient of an acidified water/acetonitrile mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 230 nm.[1]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices like human serum.
Principle: After extraction, this compound is separated by liquid chromatography and then ionized. The precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored for quantification, providing high specificity.
Instrumentation:
-
Liquid Chromatography (LC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
-
Internal Standard (e.g., Noscapine)[2]
Procedure:
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking known amounts of this compound and an internal standard into the matrix (e.g., blank serum).
-
For sample analysis, precipitate proteins from the serum sample using a simple acetonitrile treatment.[2]
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion of this compound to a specific product ion.
-
-
Analysis and Quantification: Inject the prepared standards and samples. The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification against the calibration curve.
Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Principle: Similar to HPLC, UPLC separates this compound from other components based on its partitioning between a stationary phase and a mobile phase. The use of smaller particle size columns results in higher efficiency and speed.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
UPLC column (e.g., Acquity UPLC BEH Shield RP18).[4]
Reagents:
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Ammonium formate
-
Formic acid
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described for the HPLC-UV method. An effective extraction solvent is 90% methanol with 1% acetic acid.[4]
-
-
Chromatographic Conditions:
-
Analysis and Quantification: Follow the same quantification procedure as for HPLC-UV.
Micellar Electrokinetic Chromatography (MEKC) - An Exploratory Overview
MEKC is a capillary electrophoresis technique that can separate both charged and neutral molecules. While a specific validated method for this compound was not found, its application for similar alkaloids suggests its potential.
Principle: In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. Analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the interior of the micelles (pseudo-stationary phase).
Potential Protocol Outline:
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Buffer Preparation: A buffer solution (e.g., borate buffer) containing a surfactant such as sodium dodecyl sulfate (SDS) or sodium cholate.[3]
-
Sample and Standard Preparation: Dissolve samples and this compound standard in the running buffer or a compatible solvent.
-
Separation Conditions: Apply a high voltage across the capillary to drive the separation.
-
Detection: Monitor the UV absorbance at an appropriate wavelength.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV and UPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: A potential workflow for MEKC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of this compound and berberine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of bisbenzylisoquinoline alkaloids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Performance Liquid Chromatography versus Stacking-Micellar Electrokinetic Chromatography for the Determination of Potentially Toxic Alkenylbenzenes in Food Flavouring Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrastine and Other Isoquinoline Alkaloids in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoquinoline alkaloid hydrastine with other prominent members of its class, namely berberine, sanguinarine, and canadine, within the context of neurological research. The information presented is based on available experimental data to assist in evaluating their potential as therapeutic agents or research tools in neurology.
Executive Summary
Isoquinoline alkaloids represent a diverse class of natural compounds with a broad spectrum of pharmacological activities. In neurological models, these compounds exhibit distinct mechanisms of action. This compound primarily acts as a potent antagonist of the GABA-A receptor, suggesting a role in modulating synaptic inhibition. In contrast, berberine demonstrates multifaceted neuroprotective effects through anti-inflammatory, antioxidant, and anti-amyloid pathways. Sanguinarine presents a dual profile, with both neuroprotective and neurotoxic properties, while canadine shows promise as an antioxidant and ion channel modulator. This guide will delve into the experimental evidence supporting these distinct profiles.
Comparative Data on Neurological Effects
The following tables summarize the quantitative data on the effects of this compound, berberine, sanguinarine, and canadine in various neurological models.
Table 1: Receptor Binding and Enzyme Inhibition
| Alkaloid | Target | Assay | Model | IC50 / pA2 / Ki | Reference |
| (+)-Hydrastine | GABA-A Receptor | [3H]-muscimol binding | Rat brain membranes | IC50: 2.37 µM | [1] |
| GABA-A Receptor | GABA-stimulated [3H]-diazepam binding | Rat brain membranes | IC50: 0.4 µM | [1] | |
| GABA-A Receptor | Antagonism of GABA response | Guinea-pig ileum | pA2: 6.5 | [1] | |
| Berberine | Acetylcholinesterase (AChE) | Enzyme inhibition assay | In vitro | IC50: 0.44 µM | [2] |
| Butyrylcholinesterase (BChE) | Enzyme inhibition assay | In vitro | IC50: 3.44 µM | [2] | |
| Monoamine Oxidase-A (MAO-A) | Enzyme inhibition assay | In vitro | IC50: 126 µM | [2] | |
| Monoamine Oxidase-B (MAO-B) | Enzyme inhibition assay | In vitro | IC50: 98.4 µM | [2] | |
| Sanguinarine | β-amyloid (Aβ) Aggregation | Thioflavin T assay | In vitro | Inhibitory | [3] |
| Canadine | K(ATP) channels | Electrophysiology | Rat dopamine neurons | Blocking effect | |
| Voltage-dependent Ca2+ channels | Electrophysiology | Not specified | Blocking effect |
Table 2: Neuroprotection and Neurotoxicity
| Alkaloid | Neurological Model | Effect | Key Findings | Reference |
| (+)-Hydrastine | Convulsant Activity | Pro-convulsant | CD50: 0.16 mg/kg (i.v. in mice), twice as potent as bicuculline. | [1] |
| Berberine | 6-OHDA-induced neurotoxicity (Parkinson's model) | Neuroprotective | Increased cell viability; IC50 of 6-OHDA was 95.82 µM. Berberine at <20 µM showed protection. | [4] |
| Alzheimer's Disease Models | Neuroprotective | Reduces Aβ deposition, Tau hyperphosphorylation, neuroinflammation, and oxidative stress. | [5] | |
| Ischemic Stroke Models | Neuroprotective | Reduces infarct volume and improves neurological function at doses of 10-300 mg/kg. | [6] | |
| Sanguinarine | Zebrafish and PC12 cells | Neurotoxic | Induces dopamine neuron reduction, apoptosis, and ROS elevation. | [7] |
| Chronic Constriction Injury (Neuropathic pain) | Neuroprotective | Attenuates neuropathic pain by inhibiting microglial activation. | ||
| Acute Toxicity | Toxic | Acute oral LD50 in rats: 1658 mg/kg. | [8] | |
| Canadine | Oxidative Injury Models | Antioxidant | Demonstrates antioxidant activity against free radical-induced injury. |
Signaling Pathways and Mechanisms of Action
The distinct neurological effects of these alkaloids stem from their diverse interactions with cellular signaling pathways.
This compound: A Potent GABA-A Receptor Antagonist
This compound's primary reported mechanism in the central nervous system is its potent competitive antagonism of the GABA-A receptor[1]. This action inhibits the main inhibitory neurotransmitter system in the brain, leading to increased neuronal excitability. This is in stark contrast to the multifaceted neuroprotective pathways activated by other isoquinoline alkaloids.
Berberine: A Multi-Target Neuroprotective Agent
Berberine exerts its neuroprotective effects through a variety of mechanisms, including reducing oxidative stress, inhibiting neuroinflammation, and modulating pathways related to protein aggregation and cell survival[2][9][10].
References
- 1. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of berberine against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Neuroprotective Effects of Berberine on Mitochondrial Dysfunction and Autophagy Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 6. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of sanguinarine via inhibiting mitophagy and activating apoptosis in zebrafish and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Berberine: A Promising Treatment for Neurodegenerative Diseases [frontiersin.org]
Independent Replication of Hydrastine Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on the pharmacological properties of hydrastine, a major alkaloid component of goldenseal (Hydrastis canadensis). The focus is on providing a clear overview of quantitative data from various studies to assess the reproducibility and current understanding of this compound's mechanisms of action. This document summarizes key findings, presents detailed experimental protocols for critical assays, and visualizes relevant biological pathways.
Key Pharmacological Activities of this compound
This compound has been investigated for a range of pharmacological effects, with the most prominent research areas being its interaction with GABAa receptors and its potential as an anticancer agent. It is also traditionally known for its effects on uterine tissue, though modern quantitative studies are limited.
GABAa Receptor Antagonism
Multiple studies have investigated the interaction of this compound enantiomers with GABAa receptors, often in comparison to the known antagonist, bicuculline.
Comparative Data of this compound and Related Compounds on GABAa Receptors
| Compound | Assay | Target | Result Type | Value | Species | Reference |
| (+)-Hydrastine | Radioligand Binding | High-affinity GABAa sites | IC50 | 2.37 µM | Rat | [1] |
| Bicuculline | Radioligand Binding | High-affinity GABAa sites | IC50 | 19.7 µM | Rat | [1] |
| (+)-Hydrastine | Radioligand Binding | Low-affinity GABAa sites | IC50 | 0.4 µM | Rat | [1] |
| Bicuculline | Radioligand Binding | Low-affinity GABAa sites | IC50 | 2.3 µM | Rat | [1] |
| (+)-Hydrastine | Functional Assay (isolated ileum) | Bicuculline-sensitive GABAa receptors | pA2 | 6.5 | Guinea-pig | [1] |
| Bicuculline | Functional Assay (isolated ileum) | Bicuculline-sensitive GABAa receptors | pA2 | 6.1 | Guinea-pig | [1] |
| (-)-Hydrastine | Convulsant Activity | In vivo | CD50 | >28.8 mg/kg (i.v.) | Mouse | [1] |
| (+)-Hydrastine | Convulsant Activity | In vivo | CD50 | 0.16 mg/kg (i.v.) | Mouse | [1] |
| Bicuculline | Convulsant Activity | In vivo | CD50 | 0.32 mg/kg (i.v.) | Mouse | [1] |
Experimental Protocol: Radioligand Binding Assay for GABAa Receptors
This protocol is a generalized procedure based on common methodologies for assessing the binding affinity of compounds to GABAa receptors.
-
Tissue Preparation:
-
Whole brains from adult rats are homogenized in a cold sucrose buffer (e.g., 0.32 M sucrose).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the crude membrane fraction.
-
The pellet is washed multiple times with a suitable buffer (e.g., Tris-HCl) to remove endogenous GABA.
-
-
Binding Assay:
-
Aliquots of the prepared membrane suspension are incubated with a radiolabeled ligand specific for the GABAa receptor (e.g., [3H]-muscimol for the agonist site).
-
Increasing concentrations of the test compound (e.g., (+)-hydrastine or bicuculline) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known GABAa receptor ligand (e.g., unlabeled GABA).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
IC50 values are calculated from the competition binding curves.
-
-
Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the concentration-response curves. These values can be converted to affinity constants (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathway: GABAa Receptor Inhibition
Caption: Competitive antagonism of the GABAa receptor by (+)-hydrastine and bicuculline.
Anticancer Activity
Recent research has explored the potential of (-)-β-hydrastine as an anticancer agent, particularly in lung adenocarcinoma. However, it is crucial to note that a key study in this area has been retracted, raising significant concerns about the reproducibility of the findings.
A Case Study in Reproducibility: The Retraction of Guo et al., 2016
A study published by Guo et al. in 2016 reported that (-)-β-hydrastine inhibits the proliferation and invasion of human lung adenocarcinoma cells by targeting the p21-activated kinase 4 (PAK4).[2] This paper has since been retracted due to concerns about the originality and integrity of the data presented.[3][4] The retraction notice mentions the reuse of flow cytometry and cell migration data in other publications and the incorrect assembly of figures.[3] This case underscores the critical importance of independent replication and rigorous data verification in preclinical research.
Reported (but Retracted) Anticancer Effects of (-)-β-hydrastine
| Cell Line | Effect | Mechanism | Reported By | Status |
| A549 (Lung Adenocarcinoma) | Inhibition of proliferation | G1 phase cell cycle arrest | Guo et al., 2016 | Retracted[3][4] |
| A549 (Lung Adenocarcinoma) | Inhibition of migration and invasion | Blockage of PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways | Guo et al., 2016 | Retracted[3][4] |
Experimental Protocol: In Vitro Kinase Assay for PAK4 Inhibition
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase, such as PAK4.
-
Materials:
-
Recombinant active PAK4 kinase.
-
A specific peptide substrate for PAK4.
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-32P]ATP).
-
Kinase reaction buffer.
-
Test compound (e.g., (-)-β-hydrastine).
-
Filter paper and scintillation fluid.
-
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant PAK4 enzyme, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
The reaction is started by the addition of [γ-32P]ATP.
-
The mixture is incubated for a specific time at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose filter paper.
-
The filter paper is washed extensively to remove unincorporated [γ-32P]ATP.
-
The amount of radioactivity incorporated into the peptide substrate, which is bound to the filter paper, is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction without the inhibitor.
-
-
Data Analysis:
-
IC50 values are determined from the dose-response curves of kinase inhibition.
-
Hypothesized (but Unverified) Signaling Pathway of (-)-β-hydrastine in Lung Cancer Cells
Caption: The retracted proposed mechanism of (-)-β-hydrastine's anticancer effects via PAK4 inhibition.
Uterine Contraction and Cardiovascular Effects
Historically, this compound has been used to control postpartum hemorrhage, suggesting an effect on uterine smooth muscle. However, a comprehensive review of contemporary published literature reveals a significant lack of quantitative, independently replicated studies on the effects of this compound on uterine contractility. Similarly, there is a paucity of specific data on the cardiovascular effects of this compound itself. Much of the available research on cardiovascular effects focuses on the structurally distinct synthetic drug, hydralazine.[5][6][7][8]
Current Status of Research:
-
Uterine Contraction: While the traditional use is noted, there is a clear absence of modern, controlled studies detailing the dose-response relationship of this compound on uterine tissue, its mechanism of action (e.g., receptor involvement), or its effects on the frequency and amplitude of contractions. General protocols for studying uterine smooth muscle contractility exist, but their application to this compound with reported quantitative outcomes is not readily found in the scientific literature.[9][10][11]
-
Cardiovascular Effects: There is no substantial body of evidence detailing the effects of this compound on cardiovascular parameters such as blood pressure and heart rate in preclinical or clinical studies. The available literature on this topic is dominated by studies on hydralazine, and it is crucial not to extrapolate these findings to this compound due to their different chemical structures and likely differing pharmacological profiles.
Experimental Workflow: Isolated Uterine Tissue Assay
The following is a general workflow for how the effects of a substance like this compound on uterine contractility could be assessed.
Caption: A generalized experimental workflow for assessing the effect of this compound on isolated uterine tissue.
Conclusion
The available scientific literature provides moderately consistent data on the activity of this compound as a GABAa receptor antagonist, with (+)-hydrastine showing greater potency than its enantiomer and the established antagonist bicuculline in some assays. The research into its anticancer effects is currently unreliable due to the retraction of a key study, highlighting a critical need for independent and rigorous investigation in this area. Furthermore, there is a significant gap in the modern scientific literature regarding the quantitative effects of this compound on uterine and cardiovascular tissues. Future research should focus on addressing these knowledge gaps through well-controlled, reproducible studies to validate the historical uses and explore the full therapeutic potential of this natural compound.
References
- 1. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Retracted] (‑)‑β‑this compound suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Potentiation of cardiovascular responses to hydralazine by diverse hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oral hydralazine on rest and exercise hemodynamics in patients with aortic or mitral regurgitation and left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkaloid Phototoxicity: Hydrastine in the Spotlight
For Immediate Release
[City, State] – [Date] – A comprehensive new guide comparing the phototoxic effects of hydrastine with other prominent alkaloids has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed, data-driven comparison of this compound, berberine, sanguinarine, and quinine, complete with experimental protocols and visual diagrams to elucidate the underlying mechanisms.
The guide addresses a critical need for objective data in the field of natural product safety and pharmacology. As the use of plant-derived compounds in pharmaceuticals and consumer products continues to grow, understanding their potential for light-induced toxicity is paramount. This comparison focuses on this compound, an alkaloid found in goldenseal, and contextualizes its phototoxic potential against that of other well-researched alkaloids.
Quantitative Comparison of Alkaloid Phototoxicity
The following table summarizes the key phototoxicity data for this compound and the other alkaloids, compiled from various experimental studies.
| Alkaloid | Test System | Concentration | Light Exposure | Observed Effect | Citation |
| This compound | HaCaT keratinocytes | 50 µM | UVA (4 J/cm²) | No significant DNA damage or cell death | [1][2][3] |
| Berberine | HaCaT keratinocytes | 50 µM | UVA | 80% decrease in cell viability, 3-fold increase in DNA damage | [4][5] |
| Mosquito larvae | 10 ppm | Near UV (24 hr) | LC50 of 8.8 ppm (compared to 250 ppm in dark) | [6][7] | |
| Sanguinarine | Mosquito larvae | Not specified | Near UV | LD50 of 0.096 mg/mL (compared to 23.3 mg/mL in dark) | [8] |
| Quinine | In vitro photohemolysis | Not specified | Not specified | Phototoxic, more potent than quinidine | [9] |
| In vivo mouse tail | 150 mg/kg (i.p.) | UVA (54 J/cm²) | Not phototoxic | [9] | |
| Quinidine | In vivo mouse tail | 150 mg/kg (i.p.) | UVA (54 J/cm²) | Low-grade phototoxicity (7.3% wet weight increase) | [9] |
In-Depth Look at Experimental Methodologies
The assessment of alkaloid phototoxicity relies on a variety of established in vitro and in vivo experimental models. Understanding these protocols is crucial for interpreting the comparative data.
Cell-Based Assays: The HaCaT Keratinocyte Model
A frequently utilized in vitro model involves the use of human keratinocyte cell lines, such as HaCaT, to assess cellular damage upon exposure to an alkaloid and ultraviolet (UVA) radiation.
-
Cell Culture and Treatment: HaCaT keratinocytes are cultured under standard conditions. Prior to irradiation, the cells are incubated with the test alkaloid (e.g., 50 µM this compound or berberine) for a specified period.
-
Irradiation: The cells are then exposed to a controlled dose of UVA radiation, typically around 4 J/cm². Control groups include cells treated with the alkaloid but not irradiated, and cells that are irradiated but not treated with the alkaloid.
-
Assessment of Viability and DNA Damage: Following irradiation, cell viability is commonly measured using assays like the MTT assay, which quantifies metabolic activity. DNA damage can be assessed using the Comet assay, which visualizes DNA strand breaks.[4][5]
In Vivo Models: Mosquito Larvae and Mouse Tail Assays
-
Mosquito Larvae Phototoxicity Assay: This assay is used to determine the light-induced toxicity of a substance to an organism. Mosquito larvae are exposed to varying concentrations of the alkaloid in the presence and absence of near-ultraviolet light. The lethal concentration required to kill 50% of the larvae (LC50 or LD50) is then determined for both light and dark conditions. A significant difference between the light and dark LC50 values indicates phototoxicity.[6][7][8]
-
Mouse Tail Phototoxicity Test: This in vivo model assesses phototoxicity by measuring edema in the mouse tail. The test substance is administered systemically (e.g., intraperitoneally), and after a set time, the tail is exposed to a specific dose of UVA radiation. The degree of edema is then quantified by measuring the increase in the wet weight of the tail tissue.[9]
Visualizing the Mechanisms of Phototoxicity
The phototoxic effects of many alkaloids are mediated by the generation of reactive oxygen species (ROS). The following diagrams illustrate the general signaling pathway of phototoxicity and a typical experimental workflow.
Caption: General signaling pathway of alkaloid-induced phototoxicity.
Caption: Typical experimental workflow for in vitro phototoxicity assessment.
Conclusion
The comparative analysis reveals that this compound exhibits minimal to no phototoxic activity under the tested conditions, especially when compared to the potent phototoxicity of berberine and sanguinarine.[1][2][3] Berberine and sanguinarine are well-documented photosensitizers that readily generate reactive oxygen species upon light exposure, leading to significant cellular and DNA damage.[4][5][8] The phototoxicity of quinine is more ambiguous, with conflicting results from in vitro and in vivo studies, suggesting a more complex mechanism of action.[9][10][11]
These findings are critical for the safety assessment of consumer and pharmaceutical products containing these alkaloids. For this compound, the lack of significant phototoxicity is a favorable characteristic for its potential applications. Conversely, the pronounced phototoxicity of berberine and sanguinarine necessitates careful consideration and appropriate warnings for products containing these compounds, advising users to avoid sun exposure. This guide serves as a valuable resource for making informed decisions in research and product development involving these naturally derived compounds.
References
- 1. Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.). 2. Palmatine, this compound, canadine, and hydrastinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.) 1. Berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine: A naturally occurring phototoxic alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phototoxic and photochemical properties of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototoxic properties of quinine and quinidine: two quinoline methanol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinine induced photosensitivity: clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation of Hydrastine as a PAK4 Inhibitor: A Critical Comparison Guide
A critical evaluation of the scientific evidence supporting hydrastine as a p21-activated kinase 4 (PAK4) inhibitor is essential for researchers in oncology and drug development. This guide provides a comparative analysis of this compound against established PAK4 inhibitors, focusing on experimental data and validation protocols. A significant retraction of a key study on this compound necessitates a cautious interpretation of its role as a PAK4 inhibitor.
A pivotal 2016 study that identified (-)-β-hydrastine as a novel PAK4 inhibitor and detailed its effects on lung adenocarcinoma cells has been retracted. The retraction was due to concerns regarding the originality and integrity of the presented data, specifically in figures depicting flow cytometry and cell migration assays. This development casts considerable doubt on the validation of this compound as a credible PAK4 inhibitor and underscores the importance of rigorous, reproducible research.
This guide will, therefore, present the initial claims about this compound alongside data from well-validated alternative PAK4 inhibitors, providing researchers with a clear, evidence-based perspective.
Comparative Analysis of PAK4 Inhibitors
The following table summarizes the available quantitative data for this compound (based on the retracted study) and other recognized PAK4 inhibitors. This data is crucial for comparing their potency and selectivity.
| Inhibitor | Type | Target(s) | Ki (PAK4) | IC50 (PAK4) | Cellular Activity | Clinical Development |
| This compound | Natural Alkaloid | Claimed: PAK4 | Not Reported | 28.05 µM (in vitro kinase assay) (Retracted Data) | Suppression of proliferation and invasion in lung adenocarcinoma cells (Retracted Data) | None |
| PF-3758309 | ATP-Competitive | PAK4, PAK1, PAK5, PAK6 | 18.7 nM | ~3 nM | Inhibition of GEF-H1 phosphorylation (IC50 = 1.3 nM); broad anti-proliferative activity.[1] | Terminated Phase I trials |
| KPT-9274 | Allosteric | Dual PAK4 and NAMPT | Not Applicable | ~120 nM (for NAMPT) | Downregulates PAK4 expression; induces apoptosis and decreases cell invasion.[2] | Phase I trials for solid tumors and non-Hodgkin's lymphoma |
| LCH-7749944 | ATP-Competitive | PAK4 | Not Reported | 14.93 µM | Suppresses proliferation of human gastric cancer cells.[3][4][5][6] | Preclinical |
Key Signaling Pathways of PAK4
PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes linked to cancer progression, including cell proliferation, survival, migration, and invasion. Its inhibition can impact multiple downstream signaling pathways.
Experimental Protocols for PAK4 Inhibitor Validation
Validating a compound as a PAK4 inhibitor requires a multi-faceted approach, including in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PAK4.
Principle: The transfer of a phosphate group from ATP to a specific substrate by PAK4 is quantified. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.
Detailed Methodology (ADP-Glo™ Kinase Assay Example):
-
Reaction Setup: In a 384-well plate, combine recombinant PAK4 enzyme, a suitable substrate (e.g., a synthetic peptide), and the test compound (this compound or other inhibitors) at various concentrations.
-
Initiation: Start the kinase reaction by adding an ATP solution. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence produced by the newly synthesized ATP using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PAK4 activity by 50%.
Cell-Based Assays
These assays assess the effect of the inhibitor on PAK4 activity within a cellular context.
Western Blot for Downstream Substrate Phosphorylation:
Principle: PAK4 phosphorylates several downstream proteins, such as GEF-H1. A potent PAK4 inhibitor should decrease the phosphorylation of these substrates in treated cells.
Detailed Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HCT116) and treat with varying concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PAK4 substrate (e.g., phospho-GEF-H1).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for total levels of the substrate and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot to ensure that changes in phosphorylation are not due to changes in total protein levels.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total substrate and loading control.
Experimental Workflow for PAK4 Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a potential PAK4 inhibitor.
References
Safety Operating Guide
Proper Disposal of Hydrastine: A Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of chemical waste are paramount for laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Hydrastine, an alkaloid classified as hazardous. Adherence to these protocols is critical to ensure compliance with safety regulations and to minimize environmental impact.
This compound is an alkaloid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] Due to its toxicological profile, it must be managed as a hazardous waste from the point of generation through to its final disposal. Improper disposal, such as discharge into drains or mixing with non-hazardous waste, is prohibited and can lead to environmental contamination and regulatory violations.[1][3]
Hazard Profile of this compound
All personnel handling this compound should be fully aware of its potential hazards. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Warning |
| Acute Toxicity, Dermal (Category 4) | H312 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332 | Warning |
Data sourced from this compound Safety Data Sheets.[1][2]
Step-by-Step Disposal Protocol
The following procedure outlines the required steps for the safe handling and disposal of this compound waste. This protocol applies to pure this compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In cases of potential dust or aerosol formation, a NIOSH-approved respirator is necessary.[4]
2. Waste Segregation and Containerization:
-
Do Not Mix: this compound waste must not be mixed with any other waste streams.[1][3]
-
Designated Container: All this compound waste, including contaminated items like pipette tips and wipes, should be collected in a designated hazardous waste container.
-
Container Type: Use a container that is sturdy, chemically compatible, and has a secure, sealable lid. For hazardous pharmaceutical waste, black containers are typically used.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard warnings.
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[1]
-
Contain Spill: Use a chemical absorbent material to contain the spill.
-
Clean-up: Carefully sweep or vacuum up solid material, avoiding dust creation.[1][3] For liquid spills, use absorbent pads.
-
Dispose of Debris: All cleanup materials must be placed in the designated hazardous waste container.
4. Final Disposal Procedure:
-
Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[1][3]
-
Incineration: The recommended method of disposal is through chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][3]
-
Prohibited Methods: Never dispose of this compound down the drain or in the regular trash.[1][3]
5. Empty Container Disposal:
-
Handle as Product: The original, uncleaned container must be handled with the same precautions as the product itself.[1][3]
-
Rinsing: While the intraperitoneal LD50 in rats (104 mg/kg) does not place this compound in the "highly toxic" category requiring a mandatory triple rinse, it is best practice to rinse the container thoroughly with a suitable solvent (e.g., ethanol or methanol).[3]
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous this compound waste.
-
Final Disposal of Container: After rinsing, the empty container can be disposed of according to institutional guidelines, which may include puncturing to prevent reuse.[4]
Key Disposal Prohibitions
| Action | Rationale |
| Do Not Sewer/Drain Dispose | Prevents contamination of waterways and aquatic ecosystems.[1][3] |
| Do Not Dispose in Regular Trash | Avoids potential exposure to sanitation workers and environmental release. |
| Do Not Mix with Other Wastes | Prevents dangerous chemical reactions and ensures proper disposal routing.[1][3] |
| Do Not Evaporate in Fume Hood | Releases hazardous vapors into the environment. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Hydrastine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Hydrastine. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance and presents the following risks upon exposure:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Neurological Effects: Toxic doses can lead to hyperexcitability of the central nervous system, potentially causing convulsions similar to strychnine.[4]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (inspected before use).[1][2] A complete protective suit or impervious clothing should be worn.[1][2] | Prevents dermal absorption, which can be harmful.[1][3] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | Prevents inhalation, a primary route of harmful exposure.[1][3] |
Quantitative Toxicity Data
The following table summarizes the key toxicity value identified for this compound.
| Metric | Value | Species | Route of Administration | Reference |
| LD50 | 104 mg/kg | Rat | Intraperitoneal | [3][5] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested animal population.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
For minor spills, use dry clean-up procedures. Avoid generating dust.[4]
-
Vacuum or carefully sweep up the material. A vacuum cleaner must be fitted with a HEPA filter.[4]
-
Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[4]
-
Place the collected waste into a suitable, sealed container for disposal.[1]
-
For major spills, evacuate the area and alert emergency responders.[4]
-
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
-
Ensure the container is compatible with the chemical.
-
-
Disposal Procedure:
Visualized Workflow: Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
